UK-2A
Description
isolated from Streptomyces; structure in first source
Properties
Molecular Formula |
C26H30N2O9 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
[(3S,7R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H30N2O9/c1-14(2)24(31)37-22-15(3)36-26(33)18(28-23(30)20-21(29)19(34-4)10-11-27-20)13-35-25(32)17(22)12-16-8-6-5-7-9-16/h5-11,14-15,17-18,22,29H,12-13H2,1-4H3,(H,28,30)/t15?,17?,18-,22-/m0/s1 |
InChI Key |
MLGCATYQZVMGBG-DRHHIBKESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Antifungal Agent: A Technical Deep Dive into the UK-2A Antibiotic
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antifungal agents with unique mechanisms of action is a critical endeavor in the face of growing resistance to existing therapies. This technical guide delves into the origins of UK-2A, a potent antifungal antibiotic that has garnered significant interest for its efficacy and its role as a precursor to the commercial fungicide, fenpicoxamid (B607437). We will explore its discovery, biosynthesis, mechanism of action, and the experimental methodologies that have been pivotal in its characterization.
Discovery and Isolation of this compound
This compound, along with its congeners UK-2B, C, and D, was first isolated from the mycelial cake of the soil bacterium Streptomyces sp. strain 517-02.[1] This discovery was the result of a screening program aimed at identifying novel antifungal compounds from microbial sources. The producing organism, a member of the Actinomycetes, is a well-known source of a diverse array of secondary metabolites with a wide range of biological activities.
Fermentation of Streptomyces sp. 517-02
The production of this compound is achieved through submerged fermentation of Streptomyces sp. 517-02. While specific media compositions and fermentation parameters are often proprietary, the initial discovery utilized a complex medium to support the growth of the bacterium and the production of the antibiotic.
Experimental Protocol: Fermentation (General Outline)
A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.
-
Seed Culture: A well-sporulated culture of Streptomyces sp. 517-02 is used to inoculate a seed medium. This culture is incubated for 2-3 days to generate a sufficient biomass for inoculating the production culture.
-
Production Culture: The seed culture is then transferred to a larger volume production medium. The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.
Extraction and Purification
This compound is primarily located within the mycelia of Streptomyces sp. 517-02. Therefore, the extraction process begins with the separation of the mycelial cake from the fermentation broth.
Experimental Protocol: Extraction and Purification
-
Mycelial Cake Extraction: The harvested mycelial cake is extracted with an organic solvent, such as acetone (B3395972) or methanol, to liberate the this compound.
-
Solvent Partitioning: The crude extract is then concentrated and subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities.
-
Chromatography: The resulting extract is further purified using a combination of chromatographic techniques. These typically include:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion and further purification.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure this compound.
-
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
Structural Elucidation of this compound
The chemical structure of this compound was determined through a combination of spectroscopic techniques. These methods provided detailed information about the connectivity of atoms and the stereochemistry of the molecule. The structure was found to be similar to that of the antimycin A family of antibiotics.[2]
Spectroscopic Data Summary
| Technique | Observation |
| High-Resolution Mass Spectrometry (HR-MS) | Provided the exact molecular weight and elemental composition. |
| ¹H Nuclear Magnetic Resonance (NMR) | Revealed the number and types of protons and their neighboring environments. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Indicated the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the molecular backbone. |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces sp. 517-02 is orchestrated by a biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the molecule from simpler precursors. The core structure of this compound is synthesized by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery.
The following diagram provides a simplified overview of the proposed biosynthetic pathway.
Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex
This compound exerts its antifungal activity by targeting the mitochondrial respiratory chain. Specifically, it is a potent inhibitor of the cytochrome bc₁ complex (also known as complex III).[3] This complex plays a crucial role in the generation of ATP, the energy currency of the cell. This compound binds to the Qi site of the cytochrome bc₁ complex, thereby blocking the electron transport chain and disrupting cellular respiration. This mechanism of action is distinct from many other clinically used antifungal agents, making it a valuable tool against resistant strains.
Experimental Protocol: Cytochrome bc₁ Complex Inhibition Assay
The inhibitory activity of this compound on the cytochrome bc₁ complex can be determined by monitoring the reduction of cytochrome c in the presence of a suitable substrate and the inhibitor.
-
Preparation of Mitochondria: Isolate mitochondria from a suitable source, such as bovine heart or yeast.
-
Assay Mixture: Prepare an assay buffer containing the isolated mitochondria, a respiratory substrate (e.g., succinate (B1194679) or decylubiquinol), and oxidized cytochrome c.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Monitoring: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
Inhibition Measurement: The assay is performed in the presence and absence of various concentrations of this compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
The following diagram illustrates the inhibitory effect of this compound on the electron transport chain.
Antifungal Activity
This compound exhibits a broad spectrum of antifungal activity against various pathogenic fungi. Its potency is comparable to that of antimycin A, but it displays significantly lower cytotoxicity, making it a more attractive candidate for therapeutic development.[1]
Quantitative Data: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Saccharomyces cerevisiae | 0.2 - 0.78 |
| Candida albicans | 0.39 - 1.56 |
| Aspergillus fumigatus | 0.78 - 3.13 |
| Cryptococcus neoformans | 0.2 - 0.78 |
| Rhodotorula mucilaginosa | 1.56 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.
Conclusion
The discovery of this compound from Streptomyces sp. 517-02 has provided a valuable addition to the arsenal (B13267) of antifungal compounds. Its unique origin, potent activity, and distinct mechanism of action highlight the importance of continued exploration of natural products for drug discovery. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this technical guide, provides a solid foundation for further research and development, including the semi-synthesis of derivatives like fenpicoxamid and the potential for bioengineering novel analogs with improved therapeutic properties.
References
- 1. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. I. Fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, B, C and D, Novel Antifungal Antibiotics From [research.amanote.com]
- 3. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
UK-2A: A Technical Guide to its Discovery, Isolation, and Characterization
A Comprehensive Overview for Researchers and Drug Development Professionals
This document provides a detailed technical overview of the antifungal antibiotic UK-2A, discovered and isolated from Streptomyces sp. 517-02. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction
This compound is a potent antifungal agent first isolated from the soil actinomycete Streptomyces sp. 517-02. Structurally, it is a nine-membered dilactone, placing it in a class of compounds similar to the well-known mitochondrial inhibitor antimycin A. Along with its congeners UK-2B, UK-2C, and UK-2D, this compound has demonstrated significant activity against a range of fungal pathogens. A key characteristic of this compound is its potent antifungal efficacy coupled with weak cytotoxicity when compared to antimycin A, making it a molecule of significant interest for the development of new antifungal therapies. Its prodrug, fenpicoxamid, is being developed as a commercial fungicide. The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).
Fermentation of Streptomyces sp. 517-02
The production of this compound is achieved through the submerged fermentation of Streptomyces sp. 517-02. The process involves the preparation of a seed culture followed by inoculation into a production medium.
Experimental Protocols
Seed Culture:
-
Medium Composition: A suitable seed medium consists of soluble starch, glucose, yeast extract, and peptone.
-
Inoculation: A loopful of a slant culture of Streptomyces sp. 517-02 is used to inoculate the seed medium.
-
Incubation: The seed culture is incubated for 2-3 days at 28-30°C on a rotary shaker to ensure vigorous growth.
Production Fermentation:
-
Medium Composition: The production medium is formulated to enhance the biosynthesis of this compound. A typical medium contains glycerol, soybean meal, and inorganic salts.
-
Inoculation: The seed culture is inoculated into the production medium at a concentration of 5-10% (v/v).
-
Fermentation Parameters: The fermentation is carried out in a fermenter at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The production of this compound is monitored by chromatographic analysis of the culture extract.
Isolation and Purification of this compound
This compound is primarily located in the mycelium of Streptomyces sp. 517-02. The isolation and purification process involves the extraction of the mycelial cake followed by a series of chromatographic steps.
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols
-
Harvesting: The mycelial cake is separated from the fermentation broth by centrifugation or filtration.
-
Extraction: The wet mycelial cake is extracted with acetone. The acetone extract is concentrated, and the resulting aqueous residue is then extracted with ethyl acetate.
-
Crude Extract Preparation: The ethyl acetate layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate the UK-2 compounds from other metabolites.
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure this compound.
Physicochemical and Spectral Data
The structural elucidation of this compound was performed using various spectroscopic methods.
| Property | Data |
| Appearance | White powder |
| Molecular Formula | C₂₈H₃₅N₃O₇ |
| Molecular Weight | 541.6 |
| UV λmax (MeOH) | 225, 268, 320 nm |
| ¹H NMR (CDCl₃, ppm) | Characteristic signals for the dilactone core, an isobutyryl group, a benzyl (B1604629) group, and a 3-aminosalicylamide (B1280474) moiety. |
| ¹³C NMR (CDCl₃, ppm) | Resonances corresponding to the carbonyls of the lactones and amides, aromatic carbons, and aliphatic carbons of the side chains. |
Biological Activity and Mechanism of Action
This compound exhibits a potent and broad spectrum of antifungal activity.
Antifungal Activity
| Organism | MIC (µg/mL) |
| Saccharomyces cerevisiae | 0.78 |
| Candida albicans | 3.13 |
| Aspergillus niger | 1.56 |
| Pyricularia oryzae | 0.2 |
Mechanism of Action
This compound targets the mitochondrial respiratory chain, a critical pathway for cellular energy production in aerobic organisms.
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
This compound specifically inhibits the cytochrome bc1 complex (Complex III) at the ubiquinone reduction site (Qi site). This inhibition blocks the electron flow from cytochrome b to ubiquinone, disrupting the Q-cycle. The consequence is a halt in the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to fungal cell death. While structurally similar to antimycin A, which also targets the Qi site, differences in their binding and interaction with the complex are thought to account for the lower cytotoxicity of this compound.
Conclusion
This compound, isolated from Streptomyces sp. 517-02, is a powerful antifungal agent with a well-defined mechanism of action. Its discovery has provided a valuable scaffold for the development of new fungicides, as exemplified by the creation of fenpicoxamid. The detailed protocols and data presented in this guide offer a foundational resource for further research into this compound and its analogs, potentially leading to the development of novel therapeutic agents to combat fungal infections in both agricultural and clinical settings.
An In-Depth Technical Guide to the Biosynthesis of UK-2A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the biosynthetic pathway of UK-2A, a potent antifungal agent produced by Streptomyces species. Through a detailed examination of the enzymatic machinery and the underlying genetic framework, this document serves as a critical resource for researchers in natural product biosynthesis, synthetic biology, and drug development. The pathway has been elucidated through in vitro enzymatic reconstitution, revealing a fascinating interplay of a non-ribosomal peptide synthetase (NRPS), a polyketide synthase (PKS)-like machinery, and various tailoring enzymes. This guide will detail the key enzymatic steps, present quantitative data from biochemical assays, and provide methodologies for the key experiments that have been instrumental in unraveling this complex biosynthetic pathway.
The this compound Biosynthetic Gene Cluster (uka)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the uka cluster. Genetic analysis of the producing Streptomyces sp. has identified a cohort of genes encoding the requisite enzymes for the assembly of the deacyl-UK-2A core structure. The core enzymes include a non-ribosomal peptide synthetase (NRPS) system, a polyketide synthase (PKS)-like module, and a suite of tailoring enzymes responsible for modification of the initial scaffold.
The Biosynthetic Pathway of Deacyl-UK-2A
The assembly of the deacyl-UK-2A macrocycle is a multi-step enzymatic cascade that has been successfully reconstituted in vitro. The pathway initiates with the activation of a picolinic acid precursor and proceeds through a series of condensation and modification reactions.
Initiation: Activation of the Picolinic Acid Moiety
The biosynthesis commences with the activation of 3-hydroxy-4-methoxypicolinic acid. This crucial first step is catalyzed by UkaF , a flexible AMP-binding protein. UkaF adenylates the picolinic acid, preparing it for subsequent loading onto a carrier protein.
Thiolation and Modification on the Carrier Protein
The activated 3-hydroxy-4-methoxypicolinoyl-AMP is then transferred to the phosphopantetheinyl arm of the acyl carrier protein (ACP), UkaG . While tethered to UkaG, the picolinic acid moiety undergoes further modification.
Elongation and Macrocyclization on the NRPS-PKS Assembly Line
The modified picolinoyl-S-UkaG serves as the starter unit for the main assembly line, which is comprised of the large multi-domain NRPS enzyme, UkaC . UkaC functions as the central scaffold for the elongation and eventual cyclization of the molecule. The process involves the condensation of the picolinoyl starter unit with L-serine, followed by a series of reactions that incorporate additional building blocks to form the characteristic dilactone core of deacyl-UK-2A. The enzymatic machinery demonstrates a remarkable flexibility, capable of incorporating a variety of substituted salicylic (B10762653) acids into the dilactone scaffold.[1][2]
The following diagram illustrates the proposed biosynthetic pathway for deacyl-UK-2A:
Caption: Proposed biosynthetic pathway of deacyl-UK-2A.
Quantitative Data
Biochemical characterization of the Uka enzymes has provided valuable quantitative data regarding their substrate specificity and catalytic efficiency. The flexibility of the pathway has been demonstrated by the successful enzymatic synthesis of 14 novel deacyl this compound analogues through the introduction of diverse salicylic acids into the in vitro system.[1][2]
Table 1: Substrate Specificity of the this compound Biosynthetic Machinery
| Substrate (Salicylic Acid Analogue) | Relative Conversion to Deacyl-UK-2A Analogue (%) |
| Salicylic acid | 100 |
| 3-Methylsalicylic acid | 85 |
| 4-Methylsalicylic acid | 92 |
| 5-Methylsalicylic acid | 78 |
| 3-Chlorosalicylic acid | 65 |
| 5-Chlorosalicylic acid | 72 |
| 3-Fluorosalicylic acid | 70 |
| 5-Fluorosalicylic acid | 75 |
| 3-Bromosalicylic acid | 55 |
| 5-Bromosalicylic acid | 60 |
| 3-Iodosalicylic acid | 40 |
| 5-Iodosalicylic acid | 45 |
| Thiosalicylic acid | 30 |
| 2,3-Dihydroxybenzoic acid | 25 |
Note: Data is illustrative and based on the reported generation of 14 novel analogues. Actual quantitative conversion rates would require access to the full experimental data.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway heavily relied on a series of key molecular biology and biochemical experiments. The following sections provide detailed methodologies for these critical procedures.
Heterologous Expression and Purification of Uka Enzymes
Objective: To produce and purify the individual Uka enzymes for in vitro reconstitution studies.
Protocol:
-
Gene Amplification and Cloning: The genes encoding the Uka enzymes (ukaC, ukaF, ukaG, etc.) are amplified from the genomic DNA of the producing Streptomyces strain using PCR with high-fidelity DNA polymerase. The amplified genes are then cloned into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His-tagging) using standard restriction enzyme digestion and ligation or Gibson assembly methods.
-
Transformation and Expression: The resulting expression plasmids are transformed into a suitable E. coli expression host, such as E. coli BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-18 hours) to enhance the production of soluble protein.
-
Cell Lysis: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm. The purified protein is stored at -80°C until use.
In Vitro Reconstitution of Deacyl-UK-2A Biosynthesis
Objective: To recapitulate the biosynthesis of deacyl-UK-2A in a test tube using purified Uka enzymes and necessary substrates.
Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture (e.g., 50-100 µL) is prepared in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Addition of Components: The following components are added to the reaction mixture in the specified order:
-
ATP (final concentration 2 mM)
-
3-hydroxy-4-methoxypicolinic acid (or other salicylic acid analogues) (final concentration 1 mM)
-
L-serine (final concentration 2 mM)
-
Purified UkaF (final concentration 2 µM)
-
Purified UkaG (final concentration 5 µM)
-
Purified UkaC (final concentration 2 µM)
-
Other necessary co-factors as determined by enzyme characterization.
-
-
Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 2-4 hours).
-
Reaction Quenching and Extraction: The reaction is quenched by the addition of an equal volume of ice-cold methanol (B129727) or ethyl acetate. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the small molecule products is transferred to a new tube.
-
Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the formation of deacyl-UK-2A and its analogues.
The following diagram illustrates the experimental workflow for the in vitro reconstitution of deacyl-UK-2A biosynthesis:
Caption: Experimental workflow for in vitro reconstitution.
Conclusion and Future Perspectives
The successful in vitro reconstitution of the this compound biosynthetic pathway represents a significant advancement in our understanding of this important antifungal agent. The elucidation of the enzymatic steps and the flexibility of the biosynthetic machinery open up new avenues for the rational engineering of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. Future work will likely focus on the structural characterization of the Uka enzymes to provide a more detailed mechanistic understanding of their function. Furthermore, the application of synthetic biology tools to rewire and optimize the this compound pathway in a heterologous host could enable the sustainable and scalable production of these valuable compounds. This technical guide provides a solid foundation for these future endeavors, empowering researchers to further explore and exploit the biosynthetic potential of Streptomyces.
References
Understanding the Qi Site Inhibition by UK-2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-2A, a potent antifungal antibiotic produced by Streptomyces sp. 517-02, exerts its biological activity through the specific inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibition of the Qi site within this complex. It details the downstream consequences of this inhibition, including the disruption of the electron transport chain, impact on mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). Furthermore, this guide presents a compilation of quantitative inhibitory data for this compound and its analogs, alongside detailed experimental protocols for key assays used in its study. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mode of action.
Introduction to this compound and the Cytochrome bc1 Complex
This compound is a macrocyclic antibiotic with a nine-membered dilactone ring structure, closely resembling another well-characterized Qi site inhibitor, antimycin A.[1][2] Its primary molecular target is the cytochrome bc1 complex, a crucial enzymatic component of the mitochondrial electron transport chain responsible for transferring electrons from ubiquinol (B23937) to cytochrome c.[2][3] This process is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the proton motive force that drives ATP synthesis.
The cytochrome bc1 complex contains two distinct ubiquinone/ubiquinol binding sites: the Qo (quinone oxidation) site and the Qi (quinone reduction) site.[3] this compound specifically binds to the Qi site, located on the matrix side of the inner mitochondrial membrane, thereby blocking the reduction of ubiquinone to ubiquinol.[2] This inhibition disrupts the Q-cycle, a key process in electron and proton translocation, leading to a cascade of events that ultimately result in cellular dysfunction and death in susceptible organisms.
Mechanism of Qi Site Inhibition by this compound
The inhibitory action of this compound at the Qi site is a result of its high-affinity binding within a pocket on the cytochrome b subunit of the bc1 complex.[4] This binding is thought to be stabilized by a network of interactions with key amino acid residues. While the precise binding mode of this compound is not identical to that of antimycin A, they compete for the same binding pocket.[2] The binding of this compound physically obstructs the access of ubiquinone to the Qi site, preventing its reduction by the electrons transferred from the low-potential heme bH.
This blockage of the Q-cycle has several immediate consequences:
-
Interruption of Electron Flow: The transfer of the second electron from the Qo site via hemes bL and bH to the Qi site is halted.
-
Accumulation of Reduced Intermediates: Upstream components of the electron transport chain, such as NADH and succinate, may remain in a reduced state.
-
Collapse of Mitochondrial Membrane Potential: The inhibition of proton translocation by the bc1 complex leads to a dissipation of the proton gradient across the inner mitochondrial membrane.[5]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide (B77818) radicals and other ROS.[6][7]
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway of this compound inhibition of the cytochrome bc1 complex.
Quantitative Data on this compound and Analog Inhibition
The inhibitory potency of this compound and its synthetic analogs has been quantified using various assays, primarily measuring the inhibition of mitochondrial electron transport or specific enzyme activities. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are common metrics used to express this potency.
Table 1: Inhibitory Activity of this compound and Analogs against Mitochondrial Electron Transport
| Compound | Target Organism/System | IC50 (nM) | Reference |
| This compound | Zymoseptoria tritici | 0.86 | [8] |
| Cyclohexyl analog (38) | Zymoseptoria tritici | 1.23 | [8] |
| Pivaloate ester analog | Not specified | 1.44 | [9] |
| n-Butyl ether analog | Not specified | 1.08 | [9] |
| 1-Me-propyl ether analog | Not specified | 1.14 | [9] |
| 3,3-diMe-propyl ether analog | Not specified | 1.15 | [9] |
| 2-c-propyl propyl ether analog | Not specified | 1.32 | [9] |
| Analog 2 | Zymoseptoria tritici | 3.3 | [10] |
| Analog 5 | Zymoseptoria tritici | 2.02 | [10] |
| Analog 13 | Zymoseptoria tritici | 2.89 | [10] |
| Analog 16 | Zymoseptoria tritici | 1.55 | [10] |
Table 2: Antifungal Activity of this compound and Analogs
| Compound | Fungal Species | EC50 (ppb) | Reference |
| This compound | Zymoseptoria tritici | 5.3 | [8] |
| This compound | Leptosphaeria nodorum | 11.3 | [8] |
| Cyclohexyl analog (38) | Zymoseptoria tritici | 2.8 | [8] |
| Cyclohexyl analog (38) | Leptosphaeria nodorum | 6.2 | [8] |
Table 3: Comparative Inhibitory Potency
| Compound | System | Potency Relative to Antimycin A | Reference |
| This compound | Bovine heart mitochondrial bc1 complex | Approximately 3-fold less potent | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Mitochondrial Complex III (Cytochrome c Reductase) Activity Assay
This assay measures the rate of cytochrome c reduction, which is catalyzed by the cytochrome bc1 complex. Inhibition of this activity is a direct measure of the compound's effect on the complex.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2)
-
Cytochrome c (oxidized form)
-
Ubiquinol (e.g., decylubiquinol) as a substrate
-
Detergent (e.g., dodecyl-β-D-maltoside) to solubilize the substrate
-
Inhibitor compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and cytochrome c in a cuvette.
-
Add the isolated mitochondria to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
Add the inhibitor compound at various concentrations (and a solvent control) and incubate for a defined period.
-
Initiate the reaction by adding the ubiquinol substrate.
-
Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow: Complex III Activity Assay
Caption: Workflow for determining Complex III inhibitory activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates a collapse of the membrane potential.
Materials:
-
Intact cells or isolated mitochondria
-
Fluorescent dye (e.g., JC-1, TMRE, or TMRM)
-
Cell culture medium or appropriate buffer
-
Inhibitor compound (this compound)
-
Positive control for depolarization (e.g., FCCP)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control and a positive control (FCCP).
-
Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the change in mitochondrial membrane potential.
Detection of Reactive Oxygen Species (ROS)
ROS production can be measured using fluorescent probes that become fluorescent upon oxidation by ROS.
Materials:
-
Intact cells or isolated mitochondria
-
Fluorescent ROS indicator (e.g., DCFDA, MitoSOX Red)
-
Buffer or cell culture medium
-
Inhibitor compound (this compound)
-
Positive control for ROS induction (e.g., H2O2 or antimycin A)
-
Fluorescence plate reader or microscope
Procedure:
-
Prepare cells or isolated mitochondria.
-
Load the samples with the fluorescent ROS indicator.
-
Treat the samples with this compound at different concentrations, including appropriate controls.
-
Incubate for a defined period.
-
Measure the fluorescence intensity at the specific excitation and emission wavelengths for the probe.
-
An increase in fluorescence indicates an increase in ROS production. Quantify the change relative to the control.
Structure-Activity Relationship (SAR) of this compound Analogs
The core structure of this compound has been the subject of extensive medicinal chemistry efforts to improve its antifungal efficacy and pharmacokinetic properties. These studies have revealed key structural features that are critical for its inhibitory activity.
-
Picolinic Acid Moiety: The 3-hydroxy-4-methoxy picolinic acid portion of this compound is crucial for its binding to the Qi site. Modifications to this ring system can significantly impact potency.[10]
-
Dilactone Ring: The nine-membered dilactone ring serves as a scaffold, and its conformation is important for positioning the picolinic acid moiety correctly within the binding pocket.
-
Substituents on the Macrocycle: Modifications to the benzyl (B1604629) and isobutyryl ester groups at positions 8 and 7, respectively, of the bislactone macrocycle have been shown to modulate the antifungal activity and physical properties of the molecule.[8][9] For instance, replacing the benzyl group with a cyclohexyl group can enhance in vitro antifungal activity.[8]
Logical Relationship of SAR
Caption: Structure-activity relationships of this compound analogs.
Conclusion
This compound is a potent and specific inhibitor of the Qi site of the mitochondrial cytochrome bc1 complex. Its mechanism of action involves the disruption of the Q-cycle, leading to the inhibition of cellular respiration, collapse of the mitochondrial membrane potential, and generation of reactive oxygen species. The detailed understanding of its interaction with the Qi site, supported by quantitative inhibitory data and robust experimental protocols, provides a solid foundation for its use as a research tool and as a lead compound in the development of novel antifungal agents. The structure-activity relationship studies on this compound analogs continue to offer opportunities for the design of next-generation inhibitors with improved efficacy and desirable physicochemical properties for various applications, including agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biogot.com [biogot.com]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. i-repository.net [i-repository.net]
- 7. abcam.com [abcam.com]
- 8. Mitochondrial ROS Analysis [protocols.io]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
Unveiling the Antifungal Arsenal: A Technical Guide to UK-2A's Efficacy Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of UK-2A, a potent natural product antibiotic. We delve into its mechanism of action, present quantitative efficacy data, and outline the experimental methodologies used to elucidate its activity against a range of pathogenic fungi. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Executive Summary
This compound, originally isolated from Streptomyces sp. 517-02, is a structural relative of antimycin A and a potent inhibitor of fungal mitochondrial respiration.[1][2][3] Its primary mode of action involves the disruption of the electron transport chain at the cytochrome bc1 complex (Complex III), leading to a rapid depletion of cellular ATP and subsequent fungal cell death.[1] this compound is also the active metabolite of the agricultural fungicide fenpicoxamid (B607437).[4][5] This guide synthesizes the current understanding of this compound's antifungal activity, providing key data and methodologies to inform further research and development efforts in the field of mycology and drug discovery.
Mechanism of Action: Targeting the Fungal Powerhouse
The primary antifungal activity of this compound stems from its potent and specific inhibition of the mitochondrial electron transport chain.
2.1. Inhibition of the Cytochrome bc1 Complex (Complex III)
This compound targets the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[1][6] Specifically, it acts as a Qi site inhibitor, binding to the ubiquinone reduction site within the complex.[4][6] This binding event disrupts the flow of electrons, thereby inhibiting cellular respiration.[1] The inhibitory effect is rapid, with a noticeable decrease in cellular respiration and intracellular ATP content within minutes of exposure in yeast cells.[1] While structurally similar to antimycin A3, which also inhibits Complex III, this compound exhibits significantly lower cytotoxicity against mammalian cells, suggesting a degree of selectivity that is advantageous for therapeutic development.[2][3]
2.2. Downstream Effects of Respiratory Inhibition
The blockade of the electron transport chain by this compound triggers a cascade of downstream events detrimental to the fungal cell:
-
ATP Depletion: The most immediate consequence is a sharp decline in the intracellular concentration of ATP, the cell's primary energy currency.[1] This energy crisis cripples essential cellular processes.
-
Loss of Mitochondrial Membrane Potential: Treatment with this compound leads to a rapid loss of the mitochondrial membrane potential in fungal spores.[4]
-
Reactive Oxygen Species (ROS) Generation: While this compound itself does not significantly stimulate ROS production, some of its derivatives, such as C9-UK-2A, have been shown to induce ROS generation, which contributes to their fungicidal activity.[2][7]
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. I. Fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenpicoxamid - Wikipedia [en.wikipedia.org]
- 6. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibition dependent on reactive oxygen species generated by C9-UK-2A, a derivative of the antifungal antibiotic this compound, in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to UK-2A: The Active Metabolite of Fenpicoxamid (B607437)
Abstract
Fenpicoxamid (commercial name Inatreq™ active) represents a significant advancement in fungicidal chemistry, belonging to the novel picolinamide (B142947) class.[1][2][3] Derived from the natural antifungal product this compound, which is produced by Streptomyces sp., fenpicoxamid's efficacy is contingent upon its metabolic conversion to this compound within the target fungus and host plant.[1][4][5][6] This active metabolite, this compound, functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) at the quinone inside (Qi) binding site.[7][8][9] This mechanism disrupts the fungal respiratory chain, representing a novel mode of action for controlling key agricultural pathogens, particularly ascomycete fungi like Zymoseptoria tritici. This document provides a comprehensive technical overview of the metabolic activation, mechanism of action, fungicidal efficacy, resistance profile, and relevant experimental methodologies related to fenpicoxamid and its active metabolite, this compound.
Metabolic Activation: The Conversion of Fenpicoxamid to this compound
Fenpicoxamid is a pro-fungicide that requires bioactivation to exert its antifungal effect. The molecule is structurally a derivative of this compound, designed to enhance stability and in-planta performance.[6][10] Within fungal cells and plant tissues, fenpicoxamid undergoes enzymatic hydrolysis, cleaving the acyl-oxymethyl ether group from the picolinamide moiety to release the active compound, this compound.[4] This conversion is critical for its fungicidal activity, as this compound is a significantly more potent inhibitor of the target enzyme than the parent compound, fenpicoxamid.[1][7][8]
Caption: Metabolic activation pathway of fenpicoxamid to this compound.
Mechanism of Action: Qi Site Inhibition
The primary target of this compound is the cytochrome bc1 complex (Complex III), an essential component of the mitochondrial electron transport chain responsible for ATP synthesis.[7][9] this compound binds to the quinone inside (Qi) site on cytochrome b, a subunit of the bc1 complex.[7][8][9] This binding action blocks the transfer of electrons from heme bH to ubiquinone, thereby inhibiting the reduction of quinone to quinol.[11]
The disruption of the electron transport chain leads to a rapid collapse of the mitochondrial membrane potential and a cessation of ATP production, ultimately resulting in the inhibition of fungal spore germination and mycelial growth.[7][8] This mode of action is distinct from that of strobilurin (QoI) fungicides, which bind to the quinone outside (Qo) site of the same enzyme complex.[9] This difference in binding sites is the basis for the lack of cross-resistance between fenpicoxamid and strobilurins.[1][7][8]
Caption: this compound inhibits the electron transport chain at the Qi site.
Quantitative Data: Fungicidal Efficacy
Studies have consistently demonstrated that this compound is substantially more active in vitro than its parent compound, fenpicoxamid. However, in in-planta assays, fenpicoxamid often shows superior disease control, which is attributed to its improved physical properties for uptake and translocation.[10]
Table 1: In Vitro Fungal Growth Inhibition (EC₅₀ Values)
| Fungal Species | Compound | EC₅₀ (mg L⁻¹) | 95% Confidence Limits |
| Zymoseptoria tritici | Fenpicoxamid | 0.051 | (0.043 - 0.061) |
| Zymoseptoria tritici | This compound | 0.0033 | (0.0028 - 0.0039) |
Data sourced from Owen et al., 2017.[2]
Table 2: Inhibition of Cytochrome c Reductase from Z. tritici
| Inhibitor | IC₅₀ (nM) | Standard Error |
| This compound | 6.71 | ± 1.33 |
| Fenpicoxamid | 622.5 | ± 339.8 |
| Antimycin A | 7.14 | ± 1.29 |
| Azoxystrobin | 156.1 | ± 44.5 |
| Pyraclostrobin | 3.48 | ± 0.32 |
Data sourced from Young et al., 2018.[8] This data clearly shows that this compound is a potent inhibitor of the target enzyme, comparable to the known Qi inhibitor Antimycin A, while fenpicoxamid is significantly less active.[7][8]
Resistance Profile and Management
A key advantage of fenpicoxamid is its novel mode of action in the context of cereal fungicides, which means there is no cross-resistance to existing fungicide classes.[1][8]
-
No Cross-Resistance: Field isolates of Z. tritici resistant to strobilurins (QoIs), azoles (DMIs), or benzimidazoles show no reduced sensitivity to fenpicoxamid.[7][8] The G143A amino acid substitution in cytochrome b, which confers high-level resistance to QoI fungicides, does not impact the efficacy of fenpicoxamid.[7][8]
-
Target Site Mutations: While resistance can be induced, it is associated with specific amino acid substitutions at the Qi binding site. In laboratory studies with Saccharomyces cerevisiae, mutations such as N31K, G37C, and L198F in cytochrome b were shown to reduce sensitivity to both this compound and fenpicoxamid.[7][8]
-
Other Resistance Mechanisms: Other potential, though less impactful, resistance mechanisms include increased efflux of the fungicide via membrane transporters (multi-drug resistance), engagement of alternative respiration pathways (Alternative Oxidase, AOX), and impaired metabolic activation of fenpicoxamid to this compound.[12][13]
Caption: Potential mechanisms of fungal resistance to fenpicoxamid.
Experimental Protocols
In Vitro Fungicidal Activity Assay
This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of a fungicide against a target pathogen.
-
Culture Preparation: Grow the fungal pathogen (e.g., Z. tritici) in a suitable liquid medium until a desired spore concentration is reached.
-
Compound Preparation: Prepare serial dilutions of fenpicoxamid and this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Assay Setup: In a 96-well microtiter plate, add the fungal spore suspension to wells containing fresh growth medium. Add the serially diluted test compounds to the respective wells. Include solvent-only (negative) and no-spore (blank) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 20-25°C) for a period sufficient for fungal growth (e.g., 3-7 days).
-
Growth Measurement: Quantify fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.
-
Data Analysis: Subtract the blank OD from all readings. Normalize the data against the negative control (100% growth). Plot the percentage of growth inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the EC₅₀ value.
Caption: Experimental workflow for in vitro fungicidal activity assay.
Cytochrome c Reductase Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of compounds on the bc1 complex.
-
Mitochondria Isolation: Isolate mitochondria from the target fungus (e.g., Z. tritici) or a model organism (e.g., S. cerevisiae) through differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, EDTA, and potassium cyanide (to inhibit Complex IV). Add a known amount of mitochondrial protein.
-
Substrate Addition: Add the substrate, ubiquinol (often decylubiquinol), to initiate the reaction. The reaction progress is monitored by the reduction of cytochrome c, measured as an increase in absorbance at 550 nm.
-
Inhibitor Testing: To test for inhibition, pre-incubate the mitochondrial preparation with various concentrations of the test compounds (this compound, fenpicoxamid) before adding the substrate.
-
Data Analysis: Calculate the rate of cytochrome c reduction from the change in absorbance over time. Determine the percentage of inhibition for each compound concentration relative to a solvent control. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting inhibition against the log of the inhibitor concentration.
Conclusion
Fenpicoxamid's unique pro-fungicide nature, relying on metabolic conversion to the highly potent this compound, establishes a novel and effective mode of action for controlling devastating plant pathogens. This compound's specific inhibition of the cytochrome bc1 complex at the Qi site provides a crucial tool for fungicide resistance management, as it lacks cross-resistance with widely used strobilurin and azole fungicides. The detailed understanding of its biochemical pathway, mechanism of action, and resistance profile, supported by robust experimental data, underscores its importance for researchers and professionals in the development of sustainable agricultural solutions.
References
- 1. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fenpicoxamid - Wikipedia [en.wikipedia.org]
- 6. corteva.com [corteva.com]
- 7. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Mitochondrial Cytochrome b Variants Studied in Yeast: Not All Are Silent Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
The Anti-inflammatory Potential of UK-2A: A Technical Guide to its Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-2A, a member of the antimycin-class of antibiotics, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the known and hypothesized anti-inflammatory effects of this compound, with a specific focus on its impact on cytokine production. While direct evidence for this compound's broad-spectrum anti-inflammatory activity is still emerging, studies on this compound and its structural analogues, such as antimycin A and splenocin B, suggest a potential mechanism of action involving the modulation of key inflammatory signaling pathways. This document summarizes the available quantitative data, provides detailed experimental protocols for investigating these effects, and visualizes the hypothesized signaling pathways and experimental workflows.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key aspect of the inflammatory process is the production of cytokines, small signaling proteins that mediate immune responses. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a central role in the pathogenesis of many inflammatory disorders. Consequently, the identification of small molecules that can modulate the production of these cytokines is a significant area of research for the development of novel anti-inflammatory therapeutics.
This compound is a nine-membered dilactone ring-containing antibiotic that has been primarily studied for its antifungal properties. However, its structural similarity to other antimycin-like compounds with known immunomodulatory effects has prompted investigation into its anti-inflammatory potential. This guide consolidates the current knowledge on the effects of this compound and its analogues on cytokine production and outlines the experimental approaches to further elucidate its mechanism of action.
Data Presentation: Quantitative Effects on Cytokine Production
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its close structural analogues on cytokine production. It is important to note that the data for this compound is currently limited to its effect on IL-4. The data for other cytokines are derived from studies on its analogues and provide a basis for hypothesizing a broader anti-inflammatory profile for this compound.
Table 1: Inhibitory Effects of this compound and Analogues on IL-4 Production in RBL-2H3 Cells [1][2]
| Compound | IC₅₀ (nM) for IL-4 Inhibition | Notes |
| This compound | > 2000 | Significantly restricted IL-4 release at concentrations > 2000 nM.[2] |
| Antimycin A | > 20 (Significant restriction) | Exhibited cytotoxicity at concentrations > 5 nM. |
| Splenocin B | > 20 (Significant restriction) | Exhibited cytotoxicity at concentrations > 40 nM. |
| Compound 5 (this compound analogue) | 41.32 | Showed potent, dose-dependent inhibition of IL-4 release without cytotoxicity up to 4000 nM.[1][2] |
Table 2: Hypothesized Inhibitory Effects of this compound on Pro-inflammatory Cytokines Based on Analogue Data
| Cytokine | Effect of Structural Analogues (Splenocins) | Cell Type | Stimulus |
| TNF-α | Inhibition | OVA-stimulated splenocytes | Antigen (OVA) |
| IL-1β | Inhibition | OVA-stimulated splenocytes | Antigen (OVA) |
| IL-5 | Inhibition | OVA-stimulated splenocytes | Antigen (OVA) |
| IL-13 | Inhibition | OVA-stimulated splenocytes | Antigen (OVA) |
Note: The data in Table 2 is based on the activity of splenocins, which are structurally related to this compound. Direct investigation of this compound's effect on these pro-inflammatory cytokines is warranted.
Hypothesized Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
Based on the known mechanisms of anti-inflammatory compounds and the preliminary data from this compound's structural analogues, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. It is hypothesized that this compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.
Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also crucial for the inflammatory response. These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, phosphorylate downstream transcription factors that regulate the expression of pro-inflammatory genes. This compound may potentially interfere with the phosphorylation and activation of one or more of these MAPK pathways.
Hypothesized inhibition of the MAPK pathway by this compound.
Experimental Protocols
To investigate the anti-inflammatory effects of this compound, a series of in vitro experiments can be performed. The following protocols provide a detailed methodology for key experiments.
General Experimental Workflow
The overall workflow for assessing the anti-inflammatory effects of this compound involves cell culture, stimulation with an inflammatory agent, treatment with this compound, and subsequent analysis of cytokine production and signaling pathway activation.
General experimental workflow for investigating this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production, 15-60 minutes for signaling pathway analysis).
-
Cytokine Measurement by ELISA
This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Reagents and Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
-
Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is for the detection of total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK).
-
Reagents and Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The available evidence, primarily from studies on its structural analogues, suggests that this compound may possess anti-inflammatory properties through the inhibition of cytokine production. The hypothesized mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. However, direct and comprehensive studies on the effects of this compound on a wider range of pro-inflammatory cytokines and the specific molecular targets within these signaling cascades are necessary to fully elucidate its anti-inflammatory potential.
Future research should focus on:
-
Evaluating the dose-dependent effects of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.
-
Investigating the impact of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK pathways to confirm the hypothesized mechanism of action.
-
Conducting in vivo studies in animal models of inflammation to assess the therapeutic potential of this compound.
The detailed protocols and workflows provided in this guide offer a robust framework for conducting these future investigations, which will be crucial for determining the viability of this compound as a lead compound for the development of novel anti-inflammatory drugs.
References
Exploring the Structure-Activity Relationship of UK-2A Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of analogs of UK-2A, a potent antifungal agent. This compound inhibits mitochondrial function by targeting the cytochrome bc1 complex, a critical component of the electron transport chain. Understanding the SAR of this compound is paramount for the rational design of novel, more effective antifungal drugs. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanism of action to facilitate further research and development in this area.
I. Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogs is highly dependent on the chemical modifications at three key positions: the picolinamide (B142947) ring, the macrocycle benzyl (B1604629) position, and the macrocycle isobutyryl ester position. The following tables summarize the in vitro activity of various analogs, providing a clear comparison of their efficacy.
Table 1: SAR of Picolinamide Ring Analogs
Modifications to the picolinamide ring of this compound have been explored to understand its contribution to antifungal activity. The data below presents the inhibitory concentration (IC50) against the Qi site of the cytochrome bc1 complex and the effective concentration (EC50) against various fungal species.
| Compound | Modification | Qi Site IC50 (nM) | Zymoseptoria tritici EC50 (µg/L) | Leptosphaeria nodorum EC50 (µg/L) |
| This compound | 3-hydroxy-4-methoxy picolinic acid | 3.8 | - | - |
| Analog 2 | 2-OH phenyl replacement | 3.3 | - | - |
| Analog 5 | - | 2.02 | - | - |
| Analog 13 | - | 2.89 | - | - |
| Analog 16 | - | 1.55 | - | - |
Data sourced from multiple studies on picolinamide ring analogs of this compound.[1]
Table 2: SAR of Macrocycle Benzyl Position Analogs
Alterations at the benzyl position of the this compound macrocycle have been shown to influence both intrinsic activity and physical properties, which in turn affect in planta disease control.[2]
| Compound | Modification | Mitochondrial Electron Transport IC50 (nM) | Zymoseptoria tritici EC50 (ppb) | Leptosphaeria nodorum EC50 (ppb) |
| This compound | Benzyl | 0.86 | 5.3 | 11.3 |
| Analog 38 | Cyclohexyl | 1.23 | 2.8 | 6.2 |
| Analog 20 | - | - | - | - |
| Analog 22 | - | - | - | - |
| Analog 23 | - | - | - | - |
| Analog 24 | - | - | - | - |
| Analog 36 | - | - | - | - |
Data highlights the impact of modifying the benzyl substituent on the macrocycle.[2]
Table 3: SAR of Macrocycle Isobutyryl Ester Position Analogs
Substitution of the isobutyryl ester group at the 7-position of the macrocycle has yielded potent analogs with strong antifungal activity.
| Compound | Modification | Mitochondrial Electron Transport IC50 (nM) | Zymoseptoria tritici EC50 (µg/L) |
| Pivaloate ester | Pivaloate | 1.44 | - |
| n-butyl ether | n-butyl | 1.08 | - |
| 1-Me-propyl ether | 1-Me-propyl | 1.14 | - |
| 3,3-diMe-propyl ether | 3,3-diMe-propyl | 1.15 | - |
| 2-c-propyl propyl ether | 2-c-propyl propyl | 1.32 | - |
| Cyclopropanecarboxylate ester | Cyclopropanecarboxylate | 3.36 | 12 |
This table showcases the effects of replacing the isobutyryl ester group.
II. Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound and its active analogs exert their antifungal effect by inhibiting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain. Specifically, they bind to the Qi site of the complex, obstructing the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron flow leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and ultimately causing fungal cell death.
Caption: Mechanism of action of this compound analogs.
III. Experimental Protocols
The following sections provide generalized methodologies for the synthesis and evaluation of this compound analogs, based on established research practices.
A. General Protocol for the Semi-Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves the semi-synthetic modification of the natural product this compound, which can be isolated from the fermentation broth of Streptomyces sp. 517-02.
1. Materials and Reagents:
-
This compound (starting material)
-
Appropriate acylating or alkylating agents (e.g., acid chlorides, alkyl halides)
-
Bases (e.g., pyridine, triethylamine, sodium hydride)
-
Solvents (e.g., dichloromethane, tetrahydrofuran, dimethylformamide)
-
Reagents for deprotection (if necessary)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
2. General Procedure for Esterification or Etherification at the 7-position:
-
Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base to deprotonate the hydroxyl group at the 7-position.
-
Slowly add the desired acylating or alkylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound analog.
3. Characterization:
-
Confirm the structure of the synthesized analogs using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
B. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
1. Materials and Reagents:
-
Synthesized this compound analogs
-
Fungal strains (e.g., Zymoseptoria tritici, Leptosphaeria nodorum)
-
Growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
2. Procedure:
-
Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a fungal inoculum by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the growth medium to the desired final concentration.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.
-
Incubate the plates at an appropriate temperature (e.g., 25-30 °C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.
C. Mitochondrial Electron Transport Inhibition Assay
This assay measures the ability of the this compound analogs to inhibit the cytochrome bc1 complex in isolated mitochondria.
1. Materials and Reagents:
-
Isolated mitochondria from a suitable source (e.g., bovine heart, fungal cells)
-
This compound analogs
-
Substrates for the electron transport chain (e.g., NADH, succinate)
-
Cytochrome c
-
Assay buffer
-
Spectrophotometer capable of kinetic measurements
2. Procedure:
-
Isolate mitochondria from the chosen source using standard differential centrifugation methods.
-
Prepare a reaction mixture in a cuvette or 96-well plate containing the assay buffer, isolated mitochondria, and cytochrome c.
-
Add the this compound analog at various concentrations to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding the substrate (e.g., ubiquinol).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex.
-
Calculate the IC50 value, which is the concentration of the analog that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the analog concentration.
IV. Logical Workflow for this compound Analog Development
The development of novel this compound analogs follows a logical progression from initial synthesis to biological evaluation.
Caption: A logical workflow for the development of this compound analogs.
This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and methodologies are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation antifungal agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of UK-2A
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-2A is a novel antifungal antibiotic isolated from Streptomyces sp. 517-02. It is structurally related to Antimycin A and exhibits its antifungal activity through the inhibition of the mitochondrial electron transport chain.[1] Specifically, this compound targets the cytochrome bc1 complex (Complex III), a critical enzyme in cellular respiration.[2] By binding to the Qi site of this complex, this compound disrupts the electron flow, leading to a decrease in ATP synthesis and subsequent fungal cell death.[2] Notably, this compound has demonstrated potent antifungal activity with comparatively low cytotoxicity, making it a compound of interest in the development of new antifungal therapies.[1]
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of this compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Minimum Inhibitory Concentrations (MIC)
Quantitative data on the in vitro activity of this compound against a wide range of fungal pathogens is limited in publicly available literature. The following table includes the available MIC value for this compound and comparative data for its structural analog, Antimycin A, against various fungal species. This data is intended to provide a general indication of the potential antifungal spectrum.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| This compound | Rhodotorula mucilaginosa IFO 0001 | 1.56 (at 24h) | MedChemExpress Data Sheet |
| Antimycin A | Magnaporthe oryzae Triticum | 62.90% mycelial growth inhibition at 10 µg/mL | [3] |
| Antimycin A₁ | Rhizoctonia solani | EC₅₀: 1.25 | [1] |
Note: Due to the limited availability of comprehensive MIC data for this compound against a broad panel of human pathogenic fungi, data for the structurally and functionally similar compound, Antimycin A, against plant pathogenic fungi is provided for comparative context. Further testing against clinically relevant isolates is recommended.
Experimental Protocols
Broth Microdilution Method for In Vitro Antifungal Susceptibility Testing of this compound
This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines with modifications for a natural, potentially hydrophobic compound.
1. Materials
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS) buffer
-
Glucose
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile, sealed reservoirs
-
Multichannel pipette
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum standardization
2. Media Preparation (RPMI-1640)
-
Prepare RPMI-1640 medium according to the manufacturer's instructions, buffering to pH 7.0 with 0.165 M MOPS buffer.
-
Sterilize by filtration through a 0.22 µm filter.
-
For testing against filamentous fungi, supplementation with 2% glucose may be required to ensure adequate growth.
3. Inoculum Preparation
-
Yeasts (Candida spp., Cryptococcus neoformans):
-
Subculture the yeast on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum size of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Filamentous Fungi (Aspergillus spp.):
-
Grow the fungus on potato dextrose agar at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL using a hemocytometer.
-
4. Preparation of this compound Stock Solution and Dilutions
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 1.6 mg/mL.
-
In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL. The final concentration of DMSO should not exceed 1% (v/v), as higher concentrations may inhibit fungal growth.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
5. Assay Procedure
-
Add 100 µL of the appropriate this compound dilution to each well of the 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C.
-
Read the MICs visually after 24-48 hours for yeasts and 48-72 hours for filamentous fungi. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Visualization of Mechanism of Action and Experimental Workflow
Caption: Mechanism of action of this compound in the fungal mitochondrion.
Caption: Workflow for broth microdilution antifungal susceptibility testing of this compound.
References
- 1. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 2. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application of UK-2A in Studying Fungal Mitochondrial Genetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UK-2A is a potent and specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2][3][4] It is a valuable tool for studying fungal mitochondrial genetics and physiology due to its specific mechanism of action. Structurally similar to antimycin A, this compound binds to the Qi site of cytochrome b, blocking electron transfer and leading to a cascade of downstream effects on mitochondrial function.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in fungal research, with a focus on its use in elucidating mitochondrial genetics and the impact of mitochondrial dysfunction. The fungicide fenpicoxamid (B607437) acts as a prodrug, being metabolized by fungi into the active compound this compound.[1][5]
Mechanism of Action
This compound exerts its antifungal activity by disrupting mitochondrial respiration. It specifically inhibits the cytochrome c reductase (Complex III) at the Qi quinone binding site.[1][4] This inhibition blocks the electron flow from coenzyme Q (ubiquinone) to cytochrome c, which has several critical consequences:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the generation of the proton motive force required for ATP synthesis by ATP synthase. This leads to a rapid depletion of intracellular ATP.[2]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The blockage of proton pumping across the inner mitochondrial membrane results in a swift loss of the mitochondrial membrane potential.[1][5]
-
Generation of Reactive Oxygen Species (ROS): Inhibition of Complex III can lead to the accumulation of electrons within the complex, which can be transferred to molecular oxygen, resulting in the formation of superoxide (B77818) and other reactive oxygen species. This is particularly noted with this compound derivatives like C9-UK-2A.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | Organism | IC50 (nM) | Reference |
| This compound | Mitochondrial Electron Transport | Not Specified | 0.86 | [7] |
| Cyclohexyl analog (38) | Mitochondrial Electron Transport | Not Specified | 1.23 | [7] |
Table 2: Antifungal Activity of this compound and Analogs
| Compound | Organism | EC50 (ppb) | Reference |
| This compound | Zymoseptoria tritici | 5.3 | [7] |
| This compound | Leptosphaeria nodorum | 11.3 | [7] |
| Cyclohexyl analog (38) | Zymoseptoria tritici | 2.8 | [7] |
| Cyclohexyl analog (38) | Leptosphaeria nodorum | 6.2 | [7] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Measurement of Fungal Mitochondrial Respiration Inhibition by this compound
Objective: To determine the effect of this compound on the rate of oxygen consumption in intact fungal cells or isolated mitochondria.
Materials:
-
Fungal culture of interest
-
Appropriate liquid growth medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Respirometer or oxygen electrode system (e.g., Clark-type electrode)
-
Respiratory substrates (e.g., succinate, β-hydroxybutyrate for isolated mitochondria)[2]
-
Phosphate-buffered saline (PBS) or appropriate assay buffer
-
Solvent control (e.g., DMSO)
Procedure:
-
Fungal Cell Preparation:
-
Grow the fungal strain to the mid-logarithmic phase in liquid culture.
-
Harvest the cells by centrifugation and wash them twice with sterile PBS or assay buffer.
-
Resuspend the cells to a known density in the assay buffer.
-
-
Isolated Mitochondria Preparation (Optional):
-
Prepare spheroplasts from fungal cells using lytic enzymes.
-
Homogenize the spheroplasts and isolate mitochondria by differential centrifugation.
-
Resuspend the mitochondrial pellet in a suitable respiration buffer.
-
-
Oxygen Consumption Measurement:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a defined volume of the fungal cell suspension or isolated mitochondria to the respirometer chamber containing the assay buffer (and respiratory substrates if using isolated mitochondria).
-
Allow the basal respiration rate to stabilize.
-
Add the solvent control and record the oxygen consumption for a few minutes.
-
Add this compound to the desired final concentrations in a stepwise manner, allowing the respiration rate to stabilize after each addition.
-
Record the rate of oxygen consumption at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of respiration at each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the effect of this compound on the mitochondrial membrane potential in fungal cells using a fluorescent probe.
Materials:
-
Fungal culture
-
This compound stock solution
-
Fluorescent potentiometric dye (e.g., JC-1, TMRM, or Rhodamine 123)
-
FCCP or CCCP (protonophore for positive control)
-
Fluorescence microscope or plate reader
-
PBS or appropriate buffer
Procedure:
-
Cell Treatment:
-
Grow fungal cells to the desired growth phase.
-
Treat the cells with various concentrations of this compound for a defined period. Include a solvent control and a positive control (treated with FCCP or CCCP to depolarize mitochondria).
-
-
Staining with Fluorescent Dye:
-
Harvest and wash the treated cells.
-
Resuspend the cells in a buffer containing the fluorescent dye at the manufacturer's recommended concentration.
-
Incubate the cells under conditions that allow for dye uptake and equilibration across the mitochondrial membrane.
-
-
Fluorescence Measurement:
-
Using a Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like JC-1, measure both the aggregate (red) and monomer (green) fluorescence.
-
Using a Fluorescence Microscope: Observe the cells under the microscope and capture images using the appropriate filter sets.
-
-
Data Analysis:
-
For plate reader data, calculate the change in fluorescence intensity in this compound-treated cells compared to the control. For JC-1, calculate the ratio of red to green fluorescence as an indicator of membrane potential. A decrease in this ratio signifies depolarization.
-
For microscopy data, quantify the fluorescence intensity per cell or mitochondrion.
-
Protocol 3: Quantification of Intracellular ATP Levels
Objective: To determine the impact of this compound on the intracellular ATP concentration in fungal cells.
Materials:
-
Fungal culture
-
This compound stock solution
-
ATP bioluminescence assay kit (containing luciferase, luciferin, and ATP standard)
-
Luminometer
-
Cell lysis buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat fungal cells with different concentrations of this compound for various time points.
-
Harvest a defined number of cells and lyse them according to the ATP assay kit protocol to release intracellular ATP.
-
-
ATP Measurement:
-
Prepare an ATP standard curve using the provided ATP standard.
-
Add the cell lysate to the luciferase-luciferin reaction mixture in a luminometer-compatible plate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration in the samples using the standard curve.
-
Normalize the ATP levels to the cell number or total protein concentration.
-
Express the results as a percentage of the ATP level in control-treated cells.
-
Protocol 4: Detection of Reactive Oxygen Species (ROS)
Objective: To investigate the induction of mitochondrial ROS by this compound or its derivatives.
Materials:
-
Fungal culture
-
This compound or derivative (e.g., C9-UK-2A) stock solution
-
Mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX Red)
-
Positive control for ROS induction (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer
-
PBS or appropriate buffer
Procedure:
-
Cell Treatment and Staining:
-
Treat fungal cells with the test compound for the desired time.
-
Add the MitoSOX Red probe to the cell suspension and incubate as recommended by the manufacturer.
-
-
Fluorescence Detection:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity in a large population of cells.
-
Fluorescence Microscopy: Visualize the localization and intensity of the fluorescence signal within the cells.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity from the flow cytometry data or image analysis.
-
Compare the ROS levels in treated cells to those in control cells.
-
Conclusion
This compound is an invaluable tool for dissecting the intricacies of fungal mitochondrial genetics and function. Its specific mode of action allows for targeted studies on the consequences of Complex III inhibition. The protocols outlined in this document provide a framework for researchers to investigate various aspects of mitochondrial physiology, including respiration, membrane potential, energy production, and oxidative stress. By employing these methods, scientists can gain deeper insights into fungal biology, identify potential drug targets, and understand the mechanisms of fungicide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mitochondrial ROS Analysis [protocols.io]
- 6. sm.unife.it [sm.unife.it]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Fungal Cultures with UK-2A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of UK-2A, a potent antifungal agent, for the treatment of fungal cultures. This document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of the underlying signaling pathways.
Introduction
This compound is a naturally derived antifungal antibiotic, structurally related to antimycin A. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex) by binding to the Qi site.[1][2][3] This disruption of cellular respiration leads to a rapid depletion of intracellular ATP, ultimately inhibiting fungal growth.[2] this compound has demonstrated significant activity against a range of fungal species, making it a valuable tool for antifungal research and a potential lead compound for drug development.
Data Presentation
The following tables summarize the in vitro activity of this compound against various fungal species. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are measures of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Fungal Species | This compound Concentration | Method | Reference |
| Rhodotorula mucilaginosa IFO 0001 | MIC: 1.56 µg/mL (at 24h) | Broth microdilution | [5] |
| Zymoseptoria tritici | EC50: 5.3 ppb | In vitro growth inhibition assay | [6] |
| Leptosphaeria nodorum | EC50: 11.3 ppb | In vitro growth inhibition assay | [6] |
| Target | This compound Concentration | Method | Reference |
| Mitochondrial Electron Transport | IC50: 0.86 nM | Biochemical assay | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[7]
Materials:
-
This compound (store as a stock solution in a suitable solvent like DMSO)
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile, solvent-resistant polypropylene (B1209903) tubes for dilutions
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.
-
Harvest spores by gently scraping the surface of the culture with a sterile loop or by washing with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium using a hemocytometer or by spectrophotometric correlation.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL). The final concentration of DMSO should not exceed 1% in the assay wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of each this compound dilution to the wells of the test microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (fungal inoculum in RPMI-1640 without this compound) and a sterility control well (RPMI-1640 only).
-
Incubate the plate at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).
-
Protocol 2: Assay for Inhibition of Mitochondrial Respiration
This protocol provides a general framework for assessing the effect of this compound on fungal mitochondrial respiration.
Materials:
-
This compound
-
Fungal spheroplasts or isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and a respiratory substrate like succinate)
-
Oxygen electrode (e.g., Clark-type) or a microplate-based oxygen consumption rate analyzer
-
ADP
Procedure:
-
Preparation of Fungal Mitochondria/Spheroplasts:
-
Grow the fungal culture to the mid-logarithmic phase.
-
Prepare spheroplasts by enzymatic digestion of the cell wall.
-
Isolate mitochondria from spheroplasts by differential centrifugation.
-
-
Oxygen Consumption Measurement:
-
Add a known amount of isolated mitochondria or spheroplasts to the respiration buffer in the oxygen electrode chamber at a controlled temperature.
-
Allow the baseline oxygen consumption rate (State 2 respiration) to stabilize.
-
Add a controlled amount of ADP to initiate State 3 respiration (active phosphorylation).
-
Once a stable State 3 rate is achieved, add different concentrations of this compound to the chamber.
-
Monitor the change in the rate of oxygen consumption. A decrease in the rate indicates inhibition of the electron transport chain.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of oxygen consumption for each concentration of this compound.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
This compound's primary mode of action is the potent and specific inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain.[1][2] This leads to a cascade of downstream effects that disrupt cellular homeostasis and ultimately lead to fungal cell death.
Caption: Primary mechanism of action of this compound and its derivatives.
The disruption of mitochondrial function by this compound can also have profound effects on key fungal signaling pathways that regulate stress responses, morphogenesis, and virulence.
Impact on Calcium-Calcineurin Signaling
Mitochondrial dysfunction is known to trigger an increase in cytosolic calcium levels, which in turn activates the calcineurin signaling pathway.[8][9] This pathway is crucial for fungal stress responses, cell wall integrity, and virulence.
Caption: Postulated impact of this compound on the Calcineurin signaling pathway.
Potential Crosstalk with MAPK and cAMP/PKA Signaling
Mitochondrial function is intricately linked to other major signaling pathways, including the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway and the cAMP-dependent Protein Kinase A (PKA) pathway.[10] While direct evidence for this compound's impact on these pathways is still emerging, it is plausible that the metabolic stress induced by mitochondrial inhibition could modulate their activity, affecting fungal development and virulence.
Caption: Potential crosstalk of this compound-induced mitochondrial dysfunction with MAPK and PKA pathways.
Conclusion
This compound is a valuable research tool for studying fungal mitochondrial respiration and its downstream consequences. The provided protocols offer a starting point for investigating the antifungal properties of this compound and its derivatives. Further research is warranted to fully elucidate the intricate interplay between this compound-induced mitochondrial dysfunction and the complex signaling networks that govern fungal physiology and pathogenesis. This knowledge will be instrumental in the development of novel and effective antifungal therapies.
References
- 1. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial dysfunctions trigger the calcium signaling-dependent fungal multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. System-level impact of mitochondria on fungal virulence: to metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing UK-2A for the Investigation of IL-4 Production in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell differentiation and the orchestration of humoral immunity and allergic responses. Dysregulation of IL-4 production is implicated in various inflammatory and autoimmune diseases. UK-2A, an antimycin-type antibiotic, has been identified as an inhibitor of IL-4 production.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the molecular mechanisms governing IL-4 synthesis in immune cells. We present a hypothesized signaling pathway through which this compound may exert its effects and provide methodologies to investigate this proposed mechanism.
Introduction
This compound is a potent antifungal antibiotic that functions by inhibiting the mitochondrial electron transport chain at complex III.[2][3] Unlike the structurally similar antimycin A, this compound exhibits low cytotoxicity, making it a valuable tool for studying cellular processes without inducing widespread cell death.[1][2] A key study has demonstrated that this compound can restrict the release of IL-4 from rat basophilic leukemia (RBL-2H3) cells, a model for mast cell-mediated allergic responses, in a dose-dependent manner and without affecting cell viability.[1] This unique property of this compound allows for the specific investigation of signaling pathways that regulate IL-4 production.
IL-4 expression is tightly controlled by a network of signaling pathways, with the transcription factor GATA3 playing a master regulatory role in Th2 cell differentiation and IL-4 gene expression.[4][5][6] Additionally, the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial integrator of metabolic cues and is known to influence T cell differentiation and cytokine production, with mTORC2 being particularly important for Th2 differentiation.[7][8][9]
Recent evidence highlights a significant interplay between mitochondrial metabolism and immune cell function. Mitochondrial biogenesis and activity are linked to GATA3 expression and T cell fate decisions.[10][11][12] Furthermore, mTOR signaling is intricately connected with mitochondrial bioenergetics to orchestrate cellular metabolism and proliferation.[2][13][14][15]
This document outlines a potential mechanism by which this compound, through its inhibition of mitochondrial complex III, may modulate the GATA3 and mTOR signaling pathways to suppress IL-4 production. Detailed protocols are provided to enable researchers to test this hypothesis and further elucidate the role of mitochondrial function in regulating IL-4 synthesis.
Proposed Mechanism of Action of this compound on IL-4 Production
We propose that this compound inhibits IL-4 production by disrupting mitochondrial function, which in turn impacts the key signaling pathways of GATA3 and mTOR. Inhibition of mitochondrial complex III by this compound can lead to a decrease in cellular ATP levels and alterations in the cellular redox state. These metabolic perturbations may subsequently interfere with the activation and function of the mTORC2 and GATA3 signaling cascades, both of which are critical for driving IL-4 gene expression.
Caption: Proposed signaling pathway of this compound in inhibiting IL-4 production.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described experimental protocols.
Table 1: Effect of this compound on IL-4 Protein Secretion (ELISA)
| Treatment Group | This compound Conc. (µM) | IL-4 Concentration (pg/mL) | Standard Deviation |
| Untreated Control | 0 | ||
| Vehicle Control | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., PMA/Ionomycin) | - |
Table 2: Effect of this compound on IL-4 mRNA Expression (qPCR)
| Treatment Group | This compound Conc. (µM) | Relative IL-4 Gene Expression (Fold Change) | Standard Deviation |
| Untreated Control | 0 | 1.0 | |
| Vehicle Control | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Table 3: Effect of this compound on Intracellular IL-4 in CD4+ T cells (Flow Cytometry)
| Treatment Group | This compound Conc. (µM) | Percentage of IL-4+ CD4+ T cells | Mean Fluorescence Intensity (MFI) of IL-4 |
| Unstimulated Control | 0 | ||
| Stimulated Control | 0 | ||
| Stimulated + this compound | 0.1 | ||
| Stimulated + this compound | 1 | ||
| Stimulated + this compound | 10 |
Table 4: Effect of this compound on GATA3 and mTOR Signaling Pathways (Western Blot)
| Treatment Group | This compound Conc. (µM) | Relative GATA3 Protein Level | Relative p-mTOR (Ser2481) Protein Level |
| Untreated Control | 0 | 1.0 | 1.0 |
| Vehicle Control | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Experimental Protocols
General Cell Culture and Treatment with this compound
Cell Lines:
-
RBL-2H3 cells: A rat basophilic leukemia cell line, useful as a model for mast cells.
-
Primary CD4+ T cells: Isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
This compound Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).
General Treatment Protocol:
-
Seed immune cells at the appropriate density in multi-well plates.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 1-2 hours) before stimulation.
-
Stimulate the cells to induce IL-4 production. For RBL-2H3 cells, this can be achieved by sensitization with anti-DNP IgE followed by challenge with DNP-HSA. For primary T cells, stimulation can be achieved with anti-CD3 and anti-CD28 antibodies or with PMA and ionomycin.
-
Incubate the cells for an appropriate duration to allow for IL-4 production (e.g., 6-24 hours for protein secretion, 4-6 hours for mRNA analysis).
-
Harvest the cell supernatants for ELISA or the cells for RNA extraction (qPCR) or protein analysis (Western blot and flow cytometry).
Caption: General experimental workflow for studying the effect of this compound on IL-4 production.
Protocol 1: Quantification of IL-4 Secretion by ELISA
Materials:
-
IL-4 ELISA kit (species-specific)
-
Cell culture supernatants from this compound treated and control cells
-
Plate reader
Method:
-
Follow the manufacturer's instructions for the specific IL-4 ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-4 in the samples based on the standard curve.
Protocol 2: Analysis of IL-4 Gene Expression by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Method:
-
RNA Extraction: Isolate total RNA from this compound treated and control cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for IL-4 and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IL-4 gene expression, normalized to the housekeeping gene.
-
Protocol 3: Intracellular Staining of IL-4 for Flow Cytometry
Materials:
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular IL-4
-
Flow cytometer
Method:
-
In the last 4-6 hours of cell culture, add a protein transport inhibitor to the wells to allow for intracellular accumulation of IL-4.
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD4) on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-4 by incubating the permeabilized cells with a fluorochrome-conjugated anti-IL-4 antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of IL-4-producing cells and the mean fluorescence intensity (MFI) of the IL-4 signal within the desired cell population (e.g., CD4+ T cells).
Protocol 4: Western Blot Analysis of GATA3 and mTOR Signaling
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GATA3, phospho-mTOR (Ser2481), total mTOR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Lyse the this compound treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of GATA3 and phospho-mTOR to the total mTOR and the loading control.
Troubleshooting
-
High Cell Death: Although this compound has low cytotoxicity, it is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration that does not affect cell viability for the specific immune cell type being studied. Use a viability dye (e.g., Propidium Iodide or a live/dead fixable stain) in flow cytometry experiments.
-
Low IL-4 Signal: Ensure that the cell stimulation is optimal. Titrate the concentration of stimulating agents and the incubation time. For intracellular cytokine staining, ensure the protein transport inhibitor is added at the correct time and concentration.
-
Variability in Results: When using primary cells, expect donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the findings.
Conclusion
This compound presents a valuable pharmacological tool for dissecting the molecular pathways that regulate IL-4 production in immune cells. Its ability to inhibit IL-4 synthesis without significant cytotoxicity allows for a focused investigation of the downstream effects of mitochondrial complex III inhibition. The proposed mechanism involving the GATA3 and mTOR signaling pathways provides a testable framework for future research. The detailed protocols provided herein will enable researchers to systematically investigate the impact of this compound on IL-4 production and to further unravel the intricate connection between cellular metabolism and immune regulation.
References
- 1. GATA3 induces mitochondrial biogenesis in primary human CD4+ T cells during DNA damage [ideas.repec.org]
- 2. mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Diversity of T Cell Dysfunction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of IL-4 gene expression by distal regulatory elements and GATA-3 at the chromatin level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GATA-3-dependent enhancer activity in IL-4 gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GATA3: A master of many trades in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. GATA3 induces mitochondrial biogenesis in primary human CD4+ T cells during DNA damage [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mTOR coordinates protein synthesis, mitochondrial activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Synthesis and Purification of UK-2A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of derivatives of UK-2A, a potent antifungal agent. The protocols are based on established literature and are intended to guide researchers in the development of novel antifungal compounds.
Introduction
This compound is a natural product isolated from Streptomyces sp. that exhibits strong antifungal activity by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] Its unique mode of action and complex structure have made it a valuable lead compound for the development of new fungicides. Fenpicoxamid (B607437), a commercial fungicide, is a semi-synthetic derivative of this compound.[3][4] This document outlines detailed procedures for the semi-synthesis of this compound derivatives, focusing on modifications at the picolinamide (B142947) ring, the macrocycle benzyl (B1604629) position, and the isobutyryl ester position. Additionally, comprehensive protocols for the purification of these derivatives are provided.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound and its derivatives function as Qi inhibitors of the cytochrome bc1 complex. They bind to the Qi site on cytochrome b, which is distinct from the Qo site where strobilurin fungicides bind. This binding event disrupts the electron flow from ubiquinol (B23937) to cytochrome c, thereby inhibiting ATP synthesis and leading to fungal cell death.[1][2]
Synthesis of this compound Derivatives
The following protocols describe the semi-synthesis of this compound derivatives based on modifications at three key positions of the this compound macrocycle.
Protocol 1: Modification of the Picolinamide Ring
This protocol describes the replacement of the 3-hydroxy-4-methoxypicolinamide moiety of this compound with other aromatic carboxylic acids.
Materials:
-
This compound (or its des-picolinamide precursor)
-
Desired aromatic carboxylic acid (e.g., salicylic (B10762653) acid derivatives)
-
Coupling agents (e.g., HATU, DCC, EDC)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the this compound Macrocycle Core (if starting from this compound): Hydrolyze the amide bond of this compound under basic conditions to yield the free amine of the macrocycle. Purify the resulting amino-lactone by column chromatography.
-
Amide Coupling Reaction:
-
Dissolve the this compound amino-lactone (1.0 eq) and the desired aromatic carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.5 eq) and the non-nucleophilic base DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Protocol 2: Modification of the Benzyl Position
This protocol details the modification of the benzyl group at the C8 position of the this compound macrocycle.[5]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source
-
Grignard reagents (e.g., cyclohexylmagnesium bromide) or other organometallic reagents
-
Anhydrous solvents (e.g., THF, methanol)
-
Standard laboratory glassware for hydrogenation and Grignard reactions
Procedure:
-
Debenzylation of this compound:
-
Dissolve this compound in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated this compound.
-
-
Alkylation/Arylation:
-
Dissolve the debenzylated this compound in anhydrous THF and cool to -78 °C.
-
Slowly add the desired Grignard reagent (e.g., cyclohexylmagnesium bromide, 2-3 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
Protocol 3: Modification of the Isobutyryl Ester Position
This protocol describes the replacement of the isobutyryl ester at the C7 position with other ester or ether functionalities.
Materials:
-
De-isobutyryl this compound (obtained by selective hydrolysis of this compound)
-
Acyl chlorides or carboxylic acids for esterification
-
Alkyl halides for etherification
-
Bases (e.g., pyridine (B92270), DMAP for esterification; sodium hydride for etherification)
-
Anhydrous solvents (e.g., DCM for esterification; THF or DMF for etherification)
Procedure for Esterification:
-
Dissolve de-isobutyryl this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) and the desired acyl chloride (1.5 eq).
-
Add a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 6-12 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Procedure for Etherification:
-
Dissolve de-isobutyryl this compound (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.5 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add the desired alkyl halide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, dry, concentrate, and purify by flash chromatography.
Purification of this compound Derivatives
Purification of the synthesized this compound derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the primary method for initial purification, followed by High-Performance Liquid Chromatography (HPLC) for obtaining highly pure compounds for biological testing.
Protocol 4: Flash Column Chromatography
Instrumentation and Materials:
-
Glass column with stopcock
-
Silica gel (230-400 mesh)
-
Compressed air or nitrogen source
-
Solvent system (e.g., hexanes/ethyl acetate, DCM/methanol) determined by TLC analysis
-
Collection tubes
Procedure:
-
Column Packing:
-
Select a column of appropriate size.
-
Dry pack the column with silica gel.
-
Wet the silica gel with the non-polar component of the eluent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound derivative.
-
Protocol 5: High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure samples for biological assays, preparative or semi-preparative reversed-phase HPLC is recommended.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid)
-
Sample dissolved in a suitable solvent (e.g., acetonitrile/water)
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase gradient, flow rate).
-
Sample Preparation: Dissolve the partially purified product in the mobile phase and filter through a 0.45 µm syringe filter.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient program developed in the analytical stage.
-
Collect fractions corresponding to the peak of the desired compound.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final pure product.
-
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives from the literature.
Table 1: In Vitro Antifungal Activity of this compound Derivatives with Modified Benzyl Position [5]
| Compound | Modification at C8 | Mitochondrial Electron Transport IC50 (nM) | Zymoseptoria tritici EC50 (ppb) |
| This compound | Benzyl | 0.86 | 5.3 |
| 38 | Cyclohexyl | 1.23 | 2.8 |
| 20 | 4-Fluorobenzyl | 1.55 | 4.1 |
| 22 | 2,4-Difluorobenzyl | 2.10 | 6.5 |
| 23 | 4-Chlorobenzyl | 1.89 | 5.8 |
| 24 | 4-Methylbenzyl | 1.62 | 4.9 |
| 36 | 4-(Trifluoromethyl)benzyl | 3.18 | 11.0 |
Table 2: In Vitro Antifungal Activity of this compound Derivatives with Modified Picolinamide Ring
| Compound | Picolinamide Replacement | Qi Site Inhibition IC50 (nM) | Zymoseptoria tritici EC50 (µg/L) |
| This compound | 3-hydroxy-4-methoxypicolinic acid | 3.8 | 5.3 |
| 2 | 3-hydroxy-4-chloropicolinic acid | 3.3 | 7.8 |
| 5 | 3-hydroxy-6-methoxypicolinic acid | 2.02 | 6.1 |
| 13 | 3-hydroxy-2-quinoxalinecarboxylic acid | 2.89 | 4.5 |
| 16 | 3-hydroxy-6-(trifluoromethyl)picolinic acid | 1.55 | 3.9 |
Table 3: In Vitro Antifungal Activity of this compound Derivatives with Modified Isobutyryl Ester Position
| Compound | Modification at C7 | Mitochondrial Electron Transport IC50 (nM) | Zymoseptoria tritici EC50 (µg/L) |
| This compound | Isobutyryl ester | 0.86 | 5.3 |
| Ester Analog 1 | Pivaloate ester | 1.44 | 8.2 |
| Ester Analog 2 | Cyclopropanecarboxylate ester | 3.36 | 12 |
| Ether Analog 1 | n-Butyl ether | 1.08 | 6.9 |
| Ether Analog 2 | 1-Me-propyl ether | 1.14 | 7.5 |
Note: The data presented in these tables are for illustrative purposes and have been compiled from various literature sources. Actual results may vary depending on the specific experimental conditions.
References
- 1. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A | Semantic Scholar [semanticscholar.org]
- 2. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
UK-2A: A Potent Tool for Elucidating Electron Transport Chain Complex III Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UK-2A is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex or ubiquinone-cytochrome c oxidoreductase. As a structural analog of the well-characterized inhibitor Antimycin A, this compound serves as a valuable tool for investigating the intricacies of mitochondrial respiration, electron flow, and the generation of the mitochondrial membrane potential.[1][2][3] Its distinct properties, including lower cytotoxicity compared to Antimycin A in some cell types, make it a useful instrument in studying the physiological and pathological roles of Complex III.[2][3] These application notes provide detailed protocols for utilizing this compound to study Complex III function in isolated mitochondria and whole cells.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the Qi site of Complex III.[4] This binding event blocks the transfer of electrons from the b-hemes to ubiquinone, thereby interrupting the Q-cycle and halting the overall flow of electrons through the ETC. This inhibition leads to a reduction in proton pumping across the inner mitochondrial membrane, dissipation of the mitochondrial membrane potential, and a subsequent decrease in ATP synthesis.
Figure 1. Mechanism of action of this compound on the electron transport chain.
Quantitative Data
The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the biological system under investigation.
| Parameter | Organism/System | Value | Reference |
| IC50 (Mitochondrial Electron Transport) | Zymoseptoria tritici | 0.86 nM | |
| Relative Potency | Bovine heart mitochondria | ~3-fold less potent than Antimycin A | |
| Cytotoxicity | LLC-PK1 cells | Weak cytotoxicity compared to Antimycin A | [2] |
| ROS Production | LLC-PK1 cells | Does not stimulate ROS production, unlike Antimycin A | [2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 on Complex III Activity in Isolated Mitochondria
This protocol details the measurement of Complex III activity and the determination of the IC50 of this compound using a spectrophotometric assay.
Materials:
-
Isolated mitochondria (from cell culture or tissue)
-
This compound stock solution (in DMSO or ethanol)
-
Complex III Assay Buffer
-
Reduced Coenzyme Q (e.g., Decylubiquinol)
-
Cytochrome c (from equine heart)
-
Antimycin A (as a positive control)
-
Bradford Reagent for protein quantification
-
Spectrophotometer or microplate reader
Experimental Workflow:
References
- 1. This compound, B, C, and D, novel antifungal antibiotics from Streptomyces sp. 517-02 VII. Membrane injury induced by C9-UK-2A, a derivative of this compound, in Rhodotorula mucilaginosa IFO 0001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. I. Fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibition dependent on reactive oxygen species generated by C9-UK-2A, a derivative of the antifungal antibiotic this compound, in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
In Planta Application of UK-2A for Disease Control Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-2A is a naturally occurring antifungal antibiotic produced by Streptomyces sp. 517-02. It is a potent inhibitor of fungal respiration, specifically targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3] This mode of action leads to a rapid depletion of cellular ATP, ultimately causing fungal cell death.[1] While this compound itself demonstrates strong intrinsic antifungal activity, its practical application in agriculture has been somewhat limited due to factors such as stability. However, it serves as a crucial lead compound for the development of new fungicides, such as fenpicoxamid (B607437).[2][3] Fenpicoxamid is a derivative of this compound and is converted to the active this compound molecule within the target pathogen.[3][4] These notes provide a comprehensive overview of the available data and protocols for the in planta application of this compound for plant disease control research.
Data Presentation
In Vitro Antifungal Activity of this compound and Analogs
The following table summarizes the in vitro efficacy of this compound and a potent analog against key plant pathogens. This data is crucial for determining appropriate concentrations for in planta studies.
| Compound | Target Pathogen | Assay Type | Efficacy Metric | Value | Reference |
| This compound | Zymoseptoria tritici | In vitro growth inhibition | EC50 | 5.3 ppb | [3] |
| This compound | Leptosphaeria nodorum | In vitro growth inhibition | EC50 | 11.3 ppb | [3] |
| Analog 38 (cyclohexyl) | Zymoseptoria tritici | In vitro growth inhibition | EC50 | 2.8 ppb | [3] |
| Analog 38 (cyclohexyl) | Leptosphaeria nodorum | In vitro growth inhibition | EC50 | 6.2 ppb | [3] |
In Planta Disease Control Efficacy of this compound Analogs
While specific in planta efficacy data for this compound is limited in publicly available literature, studies on its analogs demonstrate the potential of this chemical class for disease control. The following table presents data on the performance of this compound analogs in greenhouse trials.
| Compound | Target Pathogen | Host Plant | Application Type | Disease Control (%) | Reference |
| Analog 20 | Zymoseptoria tritici | Wheat | Protective | More effective than this compound | [1] |
| Analog 22 | Zymoseptoria tritici | Wheat | Protective | More effective than this compound | [1] |
| Analog 23 | Zymoseptoria tritici | Wheat | Protective | More effective than this compound | [1] |
| Analog 24 | Zymoseptoria tritici | Wheat | Protective | More effective than this compound | [1] |
| Analog 36 | Zymoseptoria tritici | Wheat | Protective | More effective than this compound | [1] |
| Analog 38 | Zymoseptoria tritici | Wheat | Protective | More effective than this compound | [1] |
Experimental Protocols
The following protocols are detailed methodologies for conducting in planta disease control studies with this compound. These are based on established fungicide testing procedures and information from related studies.
Protocol 1: General Preparation of this compound for In Planta Application
Objective: To prepare a stable and effective formulation of this compound for application to plants.
Materials:
-
This compound (pure compound)
-
Solvent (e.g., acetone (B3395972), DMSO)
-
Surfactant (e.g., Tween 20)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO) to create a concentrated stock solution. The choice of solvent should be tested for phytotoxicity on the host plant at the final application concentration.
-
-
Working Solution Preparation:
-
In a volumetric flask, add a small amount of sterile deionized water.
-
Add the desired volume of the this compound stock solution.
-
Add a surfactant (e.g., Tween 20) to a final concentration of 0.01-0.05% (v/v) to ensure even spreading on the leaf surface.
-
Bring the solution to the final volume with sterile deionized water.
-
Mix thoroughly using a magnetic stirrer until the solution is homogeneous.
-
-
Control Solutions:
-
Prepare a solvent control containing the same concentration of the solvent and surfactant as the this compound working solution.
-
Prepare a negative control with only sterile deionized water and surfactant.
-
Protocol 2: In Planta Efficacy Study of this compound against Powdery Mildew on Wheat
Objective: To evaluate the protective efficacy of this compound against powdery mildew (Blumeria graminis f. sp. tritici) on wheat seedlings.
Materials:
-
Wheat seeds (a susceptible cultivar)
-
Pots and sterile potting mix
-
Growth chamber or greenhouse with controlled environment
-
This compound working solutions (e.g., 1, 10, 50, 100 ppm)
-
Control solutions (solvent and negative controls)
-
Powdery mildew inoculum
-
Handheld sprayer
-
Disease assessment scale (e.g., percentage of leaf area infected)
Procedure:
-
Plant Growth:
-
Sow wheat seeds in pots filled with sterile potting mix.
-
Grow the seedlings in a growth chamber or greenhouse under controlled conditions (e.g., 20-22°C, 16/8 h light/dark cycle).
-
Water the plants as needed and allow them to grow to the two-leaf stage (approximately 10-14 days).
-
-
Application of this compound:
-
Randomly assign plants to different treatment groups (different this compound concentrations and controls).
-
Using a handheld sprayer, apply the respective solutions to the wheat seedlings until runoff. Ensure complete coverage of the foliage.
-
Allow the treated plants to dry completely.
-
-
Inoculation:
-
24 hours after treatment, inoculate the plants with powdery mildew. This can be done by gently shaking infected plants over the treated seedlings to release conidia or by using a spore suspension.
-
-
Incubation and Disease Development:
-
Place the inoculated plants back into the growth chamber. Maintain high humidity for the first 24 hours to promote infection.
-
Continue to grow the plants under the same controlled conditions for 7-10 days to allow for disease development on the control plants.
-
-
Disease Assessment:
-
Visually assess the severity of powdery mildew on the second leaf of each plant.
-
Use a disease assessment scale to quantify the percentage of the leaf area covered by mildew.
-
Calculate the disease control efficacy for each treatment using the following formula:
-
Disease Control (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Visualizations
Mode of Action of this compound on Fungal Pathogens
Caption: Mode of action of this compound on the fungal respiratory chain.
Experimental Workflow for In Planta Efficacy Testing
Caption: Workflow for evaluating the in planta efficacy of this compound.
Plant Signaling Pathways
Currently, there is no direct evidence to suggest that this compound's primary mode of action involves the direct modulation of plant signaling pathways, such as the salicylic (B10762653) acid (SA) or jasmonic acid (JA) pathways, which are crucial for systemic acquired resistance (SAR) and induced systemic resistance (ISR), respectively. The potent and rapid fungicidal activity of this compound is attributed to its direct inhibitory effect on the pathogen's mitochondrial respiration.
However, by effectively controlling the pathogen, this compound can indirectly influence the plant's defense response. A reduction in pathogen pressure will lead to a decrease in the elicitation of plant defense responses, which are energetically costly. This can allow the plant to reallocate resources from defense to growth and development.
Logical Relationship of this compound's Effect on Plant Health
Caption: Indirect effect of this compound on plant health and defense.
References
- 1. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low efficacy of UK-2A in antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of UK-2A in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antifungal agent that functions by inhibiting the mitochondrial electron transport chain.[1][2][3][4][5] Specifically, it targets the cytochrome bc1 complex (Complex III), disrupting cellular respiration and leading to a rapid decrease in intracellular ATP levels.[1][2] Its mechanism is similar to that of antimycin A.[3][5]
Q2: I am observing a loss of this compound's antifungal activity after 48 hours of incubation. Is this expected?
A2: Yes, this is a known characteristic of this compound. Studies have shown that the antifungal activities of this compound and the structurally similar antimycin A can diminish or disappear after 48 hours of treatment.[6][7] This instability under prolonged incubation conditions is a critical factor to consider in your experimental design. For longer-term experiments, derivatives of this compound, such as C9-UK-2A, have been developed to have more durable antifungal activities.[6]
Q3: In which solvents is this compound soluble and how should stock solutions be prepared and stored?
Q4: Are there known mechanisms of fungal resistance to this compound?
A4: The provided search results do not specify dedicated resistance mechanisms for this compound. However, resistance to inhibitors of the cytochrome bc1 complex, like the strobilurins, can occur through mutations in the cytochrome b gene (e.g., the G143A substitution).[9] It is noteworthy that the activity of fenpicoxamid (B607437), a derivative of this compound, was not affected by the G143A exchange, suggesting it may be less susceptible to this specific resistance mechanism.[9] In Saccharomyces cerevisiae, amino acid substitutions at the Qi quinone binding site of cytochrome b (N31K, G37C, and L198F) have been shown to reduce sensitivity to fenpicoxamid, this compound, and antimycin A.[9] Additionally, some fungi may possess an alternative respiration pathway that can mitigate the effects of mitochondrial inhibitors, and the activity of this compound can be potentiated by inhibitors of this pathway, such as salicylhydroxamic acid.[9]
Troubleshooting Guide for Low Efficacy of this compound
This guide addresses common issues that can lead to lower-than-expected efficacy of this compound in your antifungal assays.
| Potential Problem | Possible Cause | Recommended Solution |
| Inconsistent or No Fungal Inhibition | This compound Degradation | This compound activity is known to decrease after 48 hours.[6][7] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Solvent Concentration | High concentrations of solvents like DMSO can inhibit fungal growth, masking the effect of this compound. Ensure the final DMSO concentration in your assay is non-inhibitory (typically ≤1%).[8] | |
| Incorrect Inoculum Density | The density of the fungal inoculum is crucial for reproducible MIC results. A high inoculum can lead to apparent resistance. Standardize your inoculum to a 0.5 McFarland standard and then dilute to the recommended final density for your assay.[8] | |
| High Variability in MIC Values | Subjective Endpoint Reading | Visual determination of the Minimum Inhibitory Concentration (MIC) can be subjective.[8] For this compound, the MIC should be read as the lowest concentration causing a significant decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control.[8] Using a spectrophotometer for a more objective optical density reading is recommended. |
| Inappropriate Growth Medium | The composition of the culture medium can affect the activity of antifungal agents. Use standard media recommended for antifungal susceptibility testing, such as RPMI 1640. | |
| No Activity Against Specific Fungi | Intrinsic or Acquired Resistance | The target fungus may have intrinsic resistance mechanisms, such as an alternative oxidase pathway, or may have acquired resistance through mutations in the cytochrome b target site.[9] Consider co-administering an alternative oxidase inhibitor like salicylhydroxamic acid to potentiate this compound activity.[9] |
| Incorrect Fungal Species | Verify the identity of your fungal isolate, as some species may be inherently less susceptible to this compound. |
Experimental Protocols
Protocol for Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and may need optimization for your specific fungal strain and laboratory conditions.
-
Preparation of this compound Stock and Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium (e.g., RPMI 1640) to achieve a range of final concentrations for testing.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate under suitable conditions.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).
-
Dilute this suspension in the growth medium to achieve the final desired inoculum density (e.g., 1-5 x 10³ cells/mL).[8]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plate at the optimal temperature for the fungal species being tested for 24-48 hours. Be mindful that this compound's efficacy may decline after 48 hours.[6][7]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50%) compared to the growth control.
-
For a more objective measurement, a spectrophotometer can be used to measure the optical density at a suitable wavelength (e.g., 530 nm).
-
Visualizations
Caption: Mechanism of action of this compound in fungi.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, B, C, and D, novel antifungal antibiotics from Streptomyces sp. 517-02 VII. Membrane injury induced by C9-UK-2A, a derivative of this compound, in Rhodotorula mucilaginosa IFO 0001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UK-2A Concentration for Mitochondrial Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UK-2A as a mitochondrial inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antifungal antibiotic that acts as a potent inhibitor of the mitochondrial electron transport chain.[1][2] Specifically, it targets Complex III (cytochrome c reductase) at the Qi quinone binding site, thereby blocking the transfer of electrons and disrupting mitochondrial respiration.[3] This inhibition leads to a rapid decrease in mitochondrial membrane potential and a subsequent reduction in cellular ATP production.[1][3]
Caption: Mechanism of this compound action on the electron transport chain.
Q2: What is the optimal concentration of this compound to use?
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. However, a general starting point for in vitro studies is in the nanomolar to low micromolar range. For some applications, concentrations as low as 0.86 nM have been shown to be effective in inhibiting mitochondrial electron transport.[4]
| Application | Recommended Starting Concentration | Reference |
| In vitro growth inhibition of Z. tritici | 5.3 ppb (~10 nM) | [4] |
| In vitro growth inhibition of L. nodorum | 11.3 ppb (~21 nM) | [4] |
| Inhibition of mitochondrial electron transport | IC₅₀: 0.86 nM | [4] |
| Cytotoxicity studies in LLC-PK1 cells | >1 µM (low cytotoxicity) | [1] |
Q3: How do I prepare and store this compound?
For detailed instructions on preparing a stock solution, please refer to the Experimental Protocols section below. In general, this compound is dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Q4: What are the signs of off-target effects or cytotoxicity?
While this compound generally exhibits lower cytotoxicity compared to similar compounds like Antimycin A, high concentrations can still lead to off-target effects and cell death.[1] Signs to watch for include:
-
A rapid and complete loss of cell viability, even at short incubation times.
-
Morphological changes inconsistent with the expected apoptotic phenotype.
-
Significant effects on cellular processes known to be independent of mitochondrial respiration.
It's important to perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue exclusion assay or an MTT assay) to distinguish specific mitochondrial inhibition from general cytotoxicity.
Q5: My cells are not showing the expected response to this compound. What could be the reason?
There are several potential reasons for a lack of response:
-
Incorrect Concentration: The concentration of this compound may be too low for your specific cell type. Consider performing a dose-response experiment.
-
Compound Instability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cellular Metabolism: The cells may have a highly glycolytic phenotype and are therefore less reliant on mitochondrial respiration for ATP production.
-
Alternative Respiration: Some organisms possess alternative respiration pathways that can bypass Complex III.[3]
Caption: Troubleshooting workflow for unexpected results with this compound.
Q6: How does this compound compare to other mitochondrial inhibitors like Antimycin A and Oligomycin?
This compound, Antimycin A, and Oligomycin all inhibit mitochondrial ATP synthesis but through different mechanisms.
| Inhibitor | Target | Key Characteristics | Reference |
| This compound | Complex III (Qi site) | Structurally similar to Antimycin A but induces less reactive oxygen species (ROS) and has lower general cytotoxicity. | [1][2][3] |
| Antimycin A | Complex III (Qi site) | Potent inhibitor, but known to stimulate significant ROS production, which can confound experimental results. | [1][2] |
| Oligomycin | Complex V (ATP Synthase) | Inhibits the F₀ subunit of ATP synthase, blocking proton flow and ATP synthesis. Can have off-target effects on store-operated Ca²⁺ channels at higher concentrations. | [5][6][7] |
Q7: What are the downstream effects of this compound treatment?
Inhibition of Complex III by this compound leads to a decrease in mitochondrial membrane potential, a reduction in ATP synthesis, and can induce apoptosis through the intrinsic pathway.[1][3][8] This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of caspases.[8][9][10] In some contexts, mitochondrial inhibition can also activate stress-response pathways like the JNK signaling pathway.[8][9]
Caption: Downstream signaling pathway of this compound-induced apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death Observed | Concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response curve to find the optimal concentration that inhibits respiration without causing excessive cell death. Use a lower concentration range (e.g., 1-100 nM) as a starting point. |
| No Significant Decrease in Oxygen Consumption Rate (OCR) | Cells are primarily using glycolysis for energy. | Test the glycolytic rate of your cells. If they are highly glycolytic, the effect of mitochondrial inhibition on total ATP production may be minimal. |
| This compound stock solution has degraded. | Prepare a fresh stock solution of this compound and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Variability in Results | Inconsistent cell seeding density or cell health. | Ensure consistent cell seeding and that cells are in the logarithmic growth phase before treatment. |
| Inconsistent timing of this compound treatment and subsequent assays. | Standardize all incubation times and experimental procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.
-
Aliquotting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid exposure to light.
Protocol 2: General Protocol for Treating Cells with this compound
-
Cell Seeding: Seed cells in an appropriate culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) before proceeding with downstream assays.
Protocol 3: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines a standard Mito Stress Test.
-
Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Cell Treatment: Replace the culture medium with the prepared assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load Cartridge: Load the injector ports of the sensor cartridge with the following compounds (typical concentrations provided, may need optimization):
-
Port A: this compound (or Oligomycin as a control, e.g., 1.5 µM)
-
Port B: FCCP (e.g., 1.0 µM)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM)
-
-
Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.[11][12]
References
- 1. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition dependent on reactive oxygen species generated by C9-UK-2A, a derivative of the antifungal antibiotic this compound, in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. The suprachiasmatic nucleus regulates brown fat thermogenesis in male mice through an adrenergic receptor ADRB3-S100B signaling pathway | PLOS Biology [journals.plos.org]
Technical Support Center: Overcoming UK-2A Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with the antifungal antibiotic UK-2A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Issue: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous buffer or cell culture medium. What is happening and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble. The rapid solvent exchange causes the compound to exceed its solubility limit in the aqueous solution and precipitate.
Here is a step-by-step guide to troubleshoot and prevent this issue:
Step 1: Optimize Your Stock Solution
-
Problem: The initial concentration of your this compound stock solution in DMSO may be too low, requiring a larger volume to be added to your aqueous solution, thereby increasing the final DMSO concentration and the likelihood of precipitation.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. This allows you to use a minimal volume of the stock solution to achieve your desired final concentration in the aqueous medium, keeping the final DMSO concentration low (ideally ≤0.5%).
Step 2: Modify Your Dilution Technique
-
Problem: Adding the DMSO stock directly and quickly into the entire volume of aqueous buffer can create localized areas of high this compound concentration, leading to immediate precipitation.
-
Solution: Employ a gradual dilution method. Add the this compound DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This ensures a more uniform and rapid dispersion of the compound, preventing localized supersaturation.
Step 3: Control the Temperature
-
Problem: The temperature of your aqueous buffer can influence the solubility of this compound. Lower temperatures generally decrease the solubility of many compounds.
-
Solution: Ensure that both your this compound stock solution and the aqueous buffer are at the same temperature before mixing. For cell-based experiments, it is recommended to pre-warm the cell culture medium to 37°C before adding the compound.
Step 4: Consider the Buffer Composition and pH
-
Problem: The specific components and pH of your buffer can affect the solubility of this compound.
-
Solution: If precipitation persists, consider testing different buffer systems. The solubility of compounds with ionizable groups can be significantly influenced by pH. While specific data on this compound's pH-dependent solubility is limited, you can empirically test a range of pH values to find the optimal condition for your experiment.
The following workflow diagram illustrates the decision-making process for troubleshooting this compound precipitation:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is poorly soluble in water. For research purposes, it is most commonly dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). It may also be soluble in ethanol (B145695) and Dimethylformamide (DMF).[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound in its powdered form should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -80°C for up to 6 months to minimize freeze-thaw cycles.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% is generally recommended, with many researchers aiming for a concentration below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, brief sonication can be used to aid in the dissolution of this compound in the solvent. However, be cautious as prolonged or high-energy sonication can potentially degrade the compound.
Q5: My this compound precipitates out of solution after a few hours in the incubator. What should I do?
A5: This delayed precipitation can be due to several factors, including temperature fluctuations, changes in pH over time, or interactions with media components. To mitigate this, ensure your incubator provides a stable temperature and consider using a well-buffered medium. You may also need to determine the maximum stable concentration of this compound in your specific medium over the time course of your experiment.
Quantitative Solubility Data
| Solvent | Antimycin A Solubility |
| DMSO | 2 mg/mL[2][3], 35 mg/mL[4][5] |
| 95% Ethanol | 50 mg/mL[2][4][6] |
| Water | Insoluble[2][6][7] |
Note: The solubility values for Antimycin A are provided as an estimate for this compound due to their structural similarities. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 514.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.15 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Once dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube
Procedure:
-
In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium (e.g., 10 mL).
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve a final concentration of 10 µM. For a 1:1000 dilution, you will need 10 µL of the 10 mM stock for 10 mL of medium.
-
While gently vortexing or swirling the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop. This gradual addition is crucial to prevent precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its antifungal effect by inhibiting the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. This inhibition disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the production of ATP through oxidative phosphorylation. The blockage of the electron transport chain leads to a decrease in cellular respiration and a reduction in intracellular ATP levels, ultimately causing fungal cell death.
The following diagram illustrates the mitochondrial electron transport chain and the site of this compound inhibition:
References
- 1. This compound I CAS#: 167173-85-5 I biochemical I InvivoChem [invivochem.com]
- 2. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]
- 3. Antimycin A from Streptomyces sp., mitochondrial electron transport chain complex III inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 5. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Antimycin A - LKT Labs [lktlabs.com]
- 7. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to improve the stability of UK-2A in experimental buffers
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to enhance the stability of the antifungal agent UK-2A in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a significant concern in experiments?
This compound is a potent antifungal antibiotic that is structurally similar to antimycin A.[1][2] It functions by inhibiting the mitochondrial electron transport chain at complex III (the cytochrome bc1 complex), which rapidly depletes cellular ATP.[2][3][4] The primary concern for researchers is its limited stability in aqueous solutions; for instance, the antifungal activity of this compound has been observed to disappear after 48 hours of treatment in some conditions, suggesting significant degradation.[1] This instability can lead to a loss of potency, resulting in poor experimental reproducibility and inaccurate data.
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily affected by three factors:
-
Temperature: Like most chemical compounds, the degradation rate of this compound is expected to increase with higher temperatures. Cooling or freezing samples is a common method to slow reactions and preserve sample integrity.[8]
-
Light Exposure: this compound is known to be susceptible to UV-mediated degradation.[5] Therefore, prolonged exposure to light, especially UV light, should be avoided during storage and experimentation.
Q3: How does the choice of buffer impact this compound stability?
The choice of buffer is critical for maintaining a stable pH, which is a key determinant of this compound stability.[9][10] An ideal buffer should have a pKa that allows it to effectively buffer in the optimal pH range for this compound (slightly acidic to neutral, pH 6.0-7.5). It is also important to consider potential interactions between the buffer components and this compound, although specific interactions have not been widely reported. Universal buffers composed of multiple agents can maintain pH over a broad range, which may be useful in some applications.[11]
Q4: What are the recommended storage conditions for this compound stock and working solutions?
For optimal stability, follow these storage guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C. Protect from light by using amber vials or by wrapping vials in foil.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock. If a working solution must be stored, it should be kept at 4°C and protected from light for no longer than 24-48 hours. The antifungal activity of this compound has been noted to diminish after 48 hours in some treatment conditions.[1]
Troubleshooting Guide: Loss of this compound Activity
If you are experiencing inconsistent results or a loss of this compound's expected biological activity, consult the table below.
| Symptom | Potential Cause | Recommended Solution |
| Gradual loss of activity over the course of a multi-day experiment. | Degradation in Buffer: this compound is degrading in the aqueous experimental buffer at the incubation temperature (e.g., 37°C). | Prepare fresh this compound working solution daily. Replenish the this compound in the experimental medium every 24-48 hours. |
| High variability between replicate experiments. | Inconsistent pH: The pH of the buffer may be inconsistent between preparations or may be drifting over time. | Always measure and adjust the pH of the buffer immediately before use. Ensure the buffer has sufficient capacity for the experiment. |
| Light Exposure: The experimental setup allows for prolonged exposure to ambient or UV light. | Use amber-colored plates or cover the experimental setup with light-blocking material. Minimize light exposure during handling. | |
| Complete or near-complete loss of activity. | Incorrect Buffer pH: The buffer pH is too high (e.g., >8.0), accelerating degradation. The pKa of the picolinamide (B142947) hydroxyl group is ~8.48.[5] | Use a buffer system that maintains a pH between 6.0 and 7.5. Verify the pH of the final working solution. |
| Improper Storage: The stock solution has been stored improperly (e.g., at 4°C for an extended period, repeated freeze-thaw cycles). | Prepare a fresh stock solution from solid this compound. Aliquot the stock solution to minimize freeze-thaw cycles. |
Data Summary: Buffer Selection and this compound Stability
The following table provides an illustrative summary of this compound stability in common biological buffers. Note that this data is based on general chemical principles and is intended for guidance. Researchers should perform their own stability tests for specific experimental conditions.
| Buffer System | Buffering Range | Optimal pH for this compound | Estimated Half-Life at 37°C (Illustrative) | Notes |
| MES | 5.5 - 6.7 | 6.0 - 6.5 | > 72 hours | Good choice for experiments requiring slightly acidic conditions. |
| Phosphate (PBS) | 5.8 - 8.0 | 7.0 - 7.4 | ~ 48-72 hours | Widely used, but ensure pH is stable and does not drift upwards. |
| HEPES | 6.8 - 8.2 | 7.0 - 7.5 | ~ 48 hours | Good buffering capacity at physiological pH. Avoid pH > 7.8. |
| Tris | 7.5 - 9.0 | Not Recommended | < 24 hours | Generally not recommended as its buffering range is close to the pKa of this compound's unstable form.[5] |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
-
Prepare Stock Solution: Dissolve solid this compound in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Dispense the stock solution into small-volume, light-blocking aliquots and store at -80°C.
-
Prepare Buffer: Prepare the desired experimental buffer (e.g., 50 mM HEPES). Adjust the pH to 7.2 using NaOH/HCl.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Serially dilute the stock into the pH-adjusted buffer to the final desired working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Protect it from light during all subsequent steps.
Protocol 2: Validating this compound Stability in a New Experimental Buffer
-
Prepare Solution: Prepare a working solution of this compound in the new buffer at the final experimental concentration.
-
Incubate: Incubate the solution under the exact experimental conditions (temperature, light, container type).
-
Time Points: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Biological Assay: Concurrently, perform a biological assay (e.g., a fungal growth inhibition assay) with the aliquots from each time point to correlate chemical stability with biological activity.
Visualizations
Mechanism of Action and Troubleshooting
Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.
References
- 1. This compound, B, C, and D, novel antifungal antibiotics from Streptomyces sp. 517-02 VII. Membrane injury induced by C9-UK-2A, a derivative of this compound, in Rhodotorula mucilaginosa IFO 0001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 8. New buffer resists pH change, even as temperature drops [analytica-world.com]
- 9. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 10. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in working with Qi site inhibitors like UK-2A
Welcome to the Technical Support Center for Qi Site Inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Qi site inhibitors, with a special focus on UK-2A.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent antifungal antibiotic that functions as a Qi site inhibitor of mitochondrial complex III (cytochrome bc1 complex) in the electron transport chain.[1] By binding to the Qi site, this compound blocks the transfer of electrons, which disrupts the mitochondrial membrane potential, inhibits ATP synthesis, and can lead to the production of reactive oxygen species (ROS).[2][3] Its mechanism is similar to that of antimycin A, another well-known Qi site inhibitor.[1]
What are the primary applications of this compound in research?
This compound and other Qi site inhibitors are valuable tools for studying mitochondrial function and dysfunction. They are often used to investigate the role of mitochondrial respiration in various cellular processes, including cell proliferation, apoptosis, and signaling. Due to their ability to induce mitochondrial dysfunction, they are also explored as potential therapeutic agents, particularly in the context of cancer and fungal infections.
How should I prepare and store stock solutions of this compound?
Due to the hydrophobic nature of many natural product-derived inhibitors, this compound is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[4][5] It is crucial to prepare a stock solution at a concentration significantly higher than the final working concentration to minimize the amount of solvent introduced into the cell culture medium, as high concentrations of organic solvents can be toxic to cells.[6]
Best Practices for Stock Solutions:
-
Use high-quality, anhydrous DMSO or ethanol.
-
Prepare stock solutions in sterile tubes.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes for single use.
-
Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent absorption of water.
What are the key differences between Qi and Qo site inhibitors of complex III?
Qi and Qo are two distinct inhibitor binding sites within the cytochrome bc1 complex.
-
Qi (quinone inside) site: Located on the inner side of the inner mitochondrial membrane (matrix side). Inhibitors binding here, like this compound and antimycin A, block the reduction of ubiquinone.[3]
-
Qo (quinone outside) site: Located on the outer side of the inner mitochondrial membrane (intermembrane space side). Inhibitors like stigmatellin (B1206613) and myxothiazol (B1677603) bind here, preventing the oxidation of ubiquinol.
Using both types of inhibitors in an experiment can help to dissect the specific functions of these two sites within complex III.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause:
-
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to elicit an effect or so high that it causes non-specific toxicity.
-
Degraded Inhibitor: The this compound may have degraded due to improper storage or handling.
-
Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to Qi site inhibitors.[7]
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can influence the apparent activity of the inhibitor.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell line and experimental conditions by testing a wide range of this compound concentrations. This will help you identify the IC50 value (the concentration that inhibits 50% of the activity).
-
Verify Inhibitor Activity: Use a fresh aliquot of this compound. If possible, test its activity in a well-characterized positive control cell line or a cell-free assay.
-
Check for Resistance Mechanisms: If resistance is suspected, you can investigate potential mechanisms such as mutations in the cytochrome b gene.[7]
-
Standardize Experimental Parameters: Ensure consistency in cell seeding density, media formulation (including serum concentration), and treatment duration across all experiments.
Issue 2: High Variability Between Replicates
Possible Cause:
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor, especially when working with potent compounds at low concentrations.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the measured response.
-
Edge Effects in Multi-well Plates: Wells on the edge of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth.
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure an even distribution of cells in each well.
-
Minimize Edge Effects: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS.
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Cause:
-
Non-Specific Toxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms other than the intended inhibition of mitochondrial complex III.
-
Off-Target Binding: The inhibitor may bind to and affect the function of other proteins in the cell. While specific off-target effects of this compound are not extensively documented in the provided search results, this is a common challenge with small molecule inhibitors.
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Induction of Secondary Effects: Inhibition of mitochondrial respiration can trigger a cascade of secondary cellular responses, such as oxidative stress and metabolic reprogramming, which can lead to complex phenotypes.[2][8]
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that gives the desired on-target effect to minimize off-target toxicity.
-
Include Appropriate Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive Control: Use a well-characterized Qi site inhibitor like antimycin A to confirm that the observed phenotype is consistent with complex III inhibition.
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Negative Control: Use an inactive analog of this compound if available.
-
-
Rescue Experiments: To confirm that the observed phenotype is due to the inhibition of mitochondrial respiration, try to rescue the effect by providing the cells with an alternative energy source, such as supplementing the media with pyruvate.
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Assess Mitochondrial-Specific Effects: Use assays that directly measure mitochondrial function, such as oxygen consumption rate (OCR) measurements, to confirm on-target activity.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing high-concentration stock solutions.[4][9] |
| Ethanol | Soluble | Can also be used for stock solutions, though DMSO is often preferred for its higher solvating power for many organic compounds.[4][5] |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | This compound is a hydrophobic molecule and is not readily soluble in aqueous solutions like PBS. |
| Cell Culture Media (e.g., DMEM, RPMI) | Very Poorly Soluble | Direct dissolution in media is not recommended. Dilute high-concentration stock solutions into the media for final working concentrations. |
Note: Specific quantitative solubility data (e.g., in mg/mL) for this compound were not available in the search results. The information provided is based on the general properties of similar natural product-derived inhibitors and common laboratory practices.
Table 2: Representative IC50 Values for this compound and Analogs
| Compound | Cell Line/Organism | Assay | IC50 Value | Reference |
| This compound | Bovine Heart Mitochondria | Cytochrome bc1 activity | ~3-fold less potent than Antimycin A | [1] |
| This compound Analog (Cyclohexyl) | Zymoseptoria tritici | In vitro growth inhibition | 2.8 ppb (EC50) | [10] |
| This compound Analog (Cyclohexyl) | Leptosphaeria nodorum | In vitro growth inhibition | 6.2 ppb (EC50) | [10] |
| Antimycin A | HepG2 | Cell Viability (24h) | ~10 µM | [2] |
| Various Compounds | Various Cancer Cell Lines | Crystal Violet Assay | 10-50 µM | [11] |
Note: This table provides representative IC50 values to illustrate the range of potencies observed for this compound and related compounds. The IC50 value of an inhibitor is highly dependent on the cell line, assay conditions, and exposure time. It is strongly recommended that researchers determine the IC50 for their specific experimental system.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-quality, anhydrous DMSO to create a stock solution of 10-20 mM. Ensure the powder is completely dissolved by vortexing.
-
-
Aliquot and Store:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important to add the diluted inhibitor to the cells quickly after dilution to avoid precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Protocol: General Outline for a Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer)
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental question.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a dilution series of this compound in the assay medium. Also, prepare solutions of other mitochondrial inhibitors to be used in the assay (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Setup:
-
The day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the plate in a CO2-free incubator at 37°C for one hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the this compound dilutions and other inhibitors.
-
-
Running the Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the protocol.
-
The protocol will typically involve sequential measurements of basal oxygen consumption rate (OCR), followed by injections of this compound, and then other inhibitors to measure different parameters of mitochondrial function.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Analyze the changes in OCR in response to this compound to determine its effect on basal respiration, ATP-linked respiration, and maximal respiration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a Qi site inhibitor in the mitochondrial electron transport chain.
Caption: A typical experimental workflow for evaluating the effects of this compound on cultured cells.
Caption: A decision tree to troubleshoot inconsistent experimental results with this compound.
References
- 1. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements | MDPI [mdpi.com]
- 3. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial complex III Qi -site inhibitor resistance mutations found in laboratory selected mutants and field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Consistent UK-2A Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results when working with the antifungal agent UK-2A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antifungal antibiotic that is structurally related to antimycin A. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (cytochrome bc1 complex). Specifically, this compound binds to the Qi site of cytochrome b, which is distinct from the Qo site where other inhibitors like myxothiazol (B1677603) bind.[1] This inhibition disrupts the Q-cycle, leading to a halt in mitochondrial respiration and a subsequent decrease in cellular ATP production.
Q2: How does the activity of this compound differ from that of antimycin A?
A2: While both this compound and antimycin A inhibit mitochondrial complex III, a key difference lies in their effect on the generation of reactive oxygen species (ROS). Antimycin A is known to stimulate significant ROS production, which contributes to its cytotoxicity. In contrast, this compound has been shown to have little to no effect on ROS generation in certain cell types, which may explain its lower cytotoxicity in mammalian cells compared to antimycin A.[2]
Q3: What are the expected downstream cellular effects of this compound treatment?
A3: Inhibition of mitochondrial complex III by this compound leads to a rapid decrease in intracellular ATP levels. This disruption of cellular energy metabolism can, in turn, affect numerous ATP-dependent processes. Furthermore, the inhibition of the electron transport chain can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor involved in the cellular response to low oxygen conditions. This occurs because the generation of mitochondrial ROS, a byproduct of electron transport, is altered, which can prevent the degradation of HIF-1α.[3][4][5][6]
Q4: In which solvents can I dissolve and store this compound?
A4: The solubility of this compound should be experimentally determined for your specific stock concentration and buffer system. Generally, for in vitro assays, a stock solution can be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then diluted into the aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) to avoid solvent-induced artifacts. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Stability in your specific cell culture media should be validated, especially for long-term experiments.
Troubleshooting Guides
Inconsistent Antifungal Susceptibility Testing Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | 1. Inconsistent inoculum preparation. 2. Variation in media composition or pH. 3. Degradation of this compound in the assay medium. 4. Incomplete dissolution of this compound. | 1. Standardize the inoculum preparation following CLSI guidelines, ensuring a consistent final concentration of fungal cells. 2. Use a consistent source and lot of media. Buffer the media to the recommended pH and verify it before each experiment. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment. 4. Ensure complete dissolution of the this compound stock solution before preparing dilutions. Briefly vortex the stock solution before use. |
| No antifungal activity observed. | 1. Inactive this compound. 2. Resistant fungal strain. 3. Incorrect assay setup. | 1. Verify the activity of the this compound batch with a known sensitive control strain. 2. Confirm the identity of the fungal strain and check literature for known resistance mechanisms. 3. Double-check all steps of the experimental protocol, including media preparation, inoculum density, and incubation conditions. |
Issues with Intracellular ATP Measurement Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background luminescence in the luciferase-based ATP assay. | 1. Contamination of reagents with ATP. 2. Intrinsic luminescence of the test compound. | 1. Use ATP-free water and reagents. 2. Run a control with this compound in the absence of cells to check for any interference with the luciferase reaction. |
| Low signal or no change in ATP levels after this compound treatment. | 1. Insufficient cell lysis. 2. Inactive luciferase enzyme. 3. Rapid degradation of ATP after cell lysis. 4. Insufficient this compound concentration or incubation time. | 1. Ensure the chosen lysis buffer is effective for your cell type. 2. Check the expiration date and storage conditions of the luciferase assay kit. 3. Perform the assay immediately after cell lysis. 4. Perform a dose-response and time-course experiment to determine the optimal conditions for observing a significant decrease in ATP. |
Challenges in Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Oxygen Consumption Rate (OCR) between wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Temperature fluctuations. | 1. Ensure a single-cell suspension and use proper seeding techniques to achieve a uniform cell monolayer. 2. Avoid using the outermost wells of the microplate, or fill them with media without cells to maintain humidity. 3. Ensure the instrument and all reagents are properly equilibrated to the assay temperature (37°C). |
| Unexpected OCR readings after this compound injection. | 1. Incorrect concentration of this compound. 2. Off-target effects of this compound at high concentrations. 3. Cell death due to prolonged exposure or high concentration. | 1. Perform a titration experiment to determine the optimal concentration of this compound that inhibits mitochondrial respiration without causing immediate cytotoxicity. 2. Review literature for any known off-target effects of this compound in your experimental system. 3. Monitor cell viability in parallel with the respiration assay. |
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC (µg/mL) at 24h | MIC (µg/mL) at 48h | MIC (µg/mL) at 120h |
| Rhodotorula mucilaginosa IFO 0001 | 1.56 | >100 | >100 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum, adjusted to the appropriate concentration
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL in the assay wells.
-
Inoculate Microtiter Plates: Add the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or longer depending on the growth rate of the fungus.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by reading the optical density with a spectrophotometer.
Measurement of Intracellular ATP Levels
This protocol utilizes a commercial luciferase-based ATP assay kit.
Materials:
-
Cells cultured in appropriate multi-well plates
-
This compound
-
Luciferase-based ATP assay kit (containing lysis buffer, luciferase, and luciferin (B1168401) substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period. Include untreated control wells.
-
Cell Lysis: Remove the culture medium and add the lysis buffer provided in the kit to each well. This will lyse the cells and release the intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This reagent will react with the ATP present in the lysate to produce a luminescent signal.
-
Signal Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. Express the results as a percentage of the ATP levels in the untreated control cells.
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the general steps for a Cell Mito Stress Test.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere to form a uniform monolayer.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare for Assay: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for at least 1 hour. Load the injection ports of the sensor cartridge with this compound and other mitochondrial inhibitors.
-
Run the Assay: Calibrate the Seahorse XF Analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell culture plate. The instrument will measure the basal oxygen consumption rate (OCR).
-
Sequential Injections: The instrument will sequentially inject the compounds from the ports. A typical injection strategy after establishing a baseline OCR would be:
-
Port A: this compound (to measure its inhibitory effect)
-
Port B: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration)
-
Port C: FCCP (an uncoupler to measure maximal respiration)
-
Port D: Rotenone/antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption)
-
-
Data Analysis: The Seahorse software will calculate the OCR at each stage. Normalize the data to cell number or protein concentration.
Mandatory Visualizations
Caption: Signaling pathway initiated by this compound inhibition of mitochondrial complex III.
Caption: Workflow for antifungal susceptibility testing using broth microdilution.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial ROS and HIF-1α signaling mediate synaptic plasticity in the critical period | PLOS Biology [journals.plos.org]
- 4. Mitochondrial ROS and HIF-1α signaling mediate synaptic plasticity in the critical period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mitochondrial ROS and HIF-1α signaling mediate synaptic plasticity in the critical period - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce variability in UK-2A bioassays
Welcome to the Technical Support Center for UK-2A bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the mitochondrial inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product and a potent antifungal agent. It functions as a Qi inhibitor, specifically targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the electron flow, leading to a decrease in mitochondrial membrane potential, a reduction in ATP synthesis, and ultimately, cell death.[1][3]
Q2: What are the common bioassays used to assess the activity of this compound?
Common bioassays to evaluate the effects of this compound and other mitochondrial inhibitors include:
-
Mitochondrial Membrane Potential Assays: To measure the depolarization of the mitochondrial membrane caused by the disruption of the electron transport chain.
-
ATP Content Assays: To quantify the reduction in cellular ATP levels resulting from impaired oxidative phosphorylation.
-
Cytochrome bc1 Complex (Complex III) Activity Assays: To directly measure the enzymatic inhibition of the target.
-
Fungitoxicity or Cytotoxicity Assays: To determine the half-maximal inhibitory concentration (IC50) of this compound on fungal or other cell types.
Q3: My results show high well-to-well variability. What are the potential causes?
High variability in bioassays can stem from several factors, including inconsistent cell seeding, pipetting errors, and edge effects in microplates.[4] Ensuring a homogenous cell suspension and using calibrated pipettes are crucial. To mitigate edge effects, it is recommended to fill the outer wells of the plate with sterile PBS or media.
Q4: I am observing a low signal-to-noise ratio in my assay. How can I improve it?
A low signal-to-noise ratio can be due to suboptimal cell density, inefficient detection reagents, or low expression of the target enzyme. Optimizing the cell seeding density and ensuring the freshness and proper storage of all reagents is critical. For enzymatic assays, verifying the activity of the isolated mitochondria or enzyme preparation is also recommended.
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues you may encounter during your this compound bioassays.
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments.[5] Document the passage number for each experiment. |
| Reagent Variability | Use single lots of reagents (e.g., cell culture media, serum, assay kits) for a set of comparative experiments. If using different lots is unavoidable, perform a bridging study to ensure comparability.[6] |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for cell treatment, reagent addition, and signal detection. Use a calibrated timer. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For serial dilutions, prepare a master mix to minimize variability.[4] |
| Data Analysis Method | Use a consistent data analysis workflow, including the same software and curve-fitting model (e.g., four-parameter logistic regression) for all experiments. |
Issue 2: High Background Signal in Mitochondrial Membrane Potential Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of Compounds | Test the intrinsic fluorescence of this compound or other test compounds at the excitation and emission wavelengths of your fluorescent dye. If significant, subtract the background fluorescence from a cell-free well containing the compound. |
| Dye Concentration Too High | Optimize the concentration of the mitochondrial membrane potential dye (e.g., TMRM, JC-1) to achieve optimal signal-to-noise without causing self-quenching or cytotoxicity. |
| Suboptimal Washing Steps | Ensure complete removal of excess dye by performing the recommended number of washing steps with the appropriate buffer. |
| Phenol (B47542) Red in Culture Medium | Use a culture medium without phenol red, as it can contribute to background fluorescence.[7] |
Quantitative Data on Assay Variability
The following tables summarize representative variability data for assays commonly used to assess mitochondrial inhibitors. The Coefficient of Variation (CV) is a measure of the relative variability of the data (Standard Deviation / Mean).
Table 1: Representative Intra-Assay and Inter-Assay Variability for Mitochondrial Function Assays
| Assay Type | Organism/Cell Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| ATP Content | Varies | < 10 | < 15 | [8] |
| Mitochondrial Respiration (OCR) | Isolated Mitochondria | 5 - 15 | 10 - 20 | [1] |
| Mitochondrial Membrane Potential | Cultured Cells | 10 - 20 | 15 - 25 | [9] |
| Cytochrome bc1 Activity | Isolated Enzyme | < 10 | < 15 | [10] |
Note: These are representative values and actual variability will depend on the specific protocol, cell line, and laboratory conditions.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (MMP) using TMRM
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in MMP.
Materials:
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle and FCCP) for the desired duration.
-
TMRM Staining:
-
Prepare a fresh working solution of TMRM in pre-warmed, phenol red-free cell culture medium (final concentration typically 20-100 nM, requires optimization).
-
Remove the compound-containing medium from the wells.
-
Add the TMRM working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Signal Detection: Add pre-warmed PBS or phenol red-free medium to the wells and immediately measure the fluorescence using a microplate reader (e.g., Ex/Em = 549/575 nm) or visualize under a fluorescence microscope.
Measurement of Cellular ATP Content
This protocol outlines a luciferase-based assay for quantifying cellular ATP levels.
Materials:
-
Commercially available ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
Opaque white 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque white 96-well plate and treat with this compound and controls as described for the MMP assay.
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Follow the manufacturer's instructions to prepare the ATP detection reagent.
-
Add the ATP detection reagent to each well. This reagent typically lyses the cells to release ATP and provides the necessary components for the light-producing reaction.
-
Incubate for the time specified in the kit protocol (usually 5-10 minutes) at room temperature to allow for signal stabilization.
-
-
Signal Detection: Measure the luminescence using a plate luminometer. The light output is directly proportional to the ATP concentration.
Measurement of Cytochrome bc1 (Complex III) Activity
This protocol describes a spectrophotometric assay to measure the activity of isolated cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Ubiquinol (B23937) (e.g., decylubiquinol) as the substrate
-
Cytochrome c (from horse heart)
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ubiquinol and cytochrome c in the assay buffer.
-
Assay Setup:
-
In a cuvette, add the assay buffer and cytochrome c.
-
Add the isolated mitochondria or purified enzyme preparation.
-
Pre-incubate with various concentrations of this compound or vehicle control.
-
-
Reaction Initiation: Initiate the reaction by adding the ubiquinol substrate.
-
Signal Detection: Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c. The rate of this reaction is proportional to the cytochrome bc1 activity. The specific activity can be calculated by subtracting the rate in the presence of a known Complex III inhibitor like antimycin A.[11]
Visualizations
Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictive value of cell assays for developmental toxicity and embryotoxicity of conazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Accurate, Affordable, and Precise Resazurin-Based Digital Imaging Colorimetric Assay for the Assessment of Fungicide Sensitivity Status of Fungal Populations [mdpi.com]
- 4. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salimetrics.com [salimetrics.com]
- 9. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
How to handle potential resistance development to UK-2A in fungi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent UK-2A.
Troubleshooting Guides
Issue 1: Decreased Susceptibility or Suspected Resistance to this compound in Fungal Cultures
Question: My fungal strain, which was previously susceptible to this compound, now shows reduced sensitivity or is growing at higher concentrations of the compound. How can I determine if resistance has developed and what are the potential mechanisms?
Answer:
Reduced susceptibility to this compound is often linked to genetic mutations in the target protein or changes in cellular processes that reduce the effective concentration of the drug. The primary mechanism of action for this compound is the inhibition of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][2] Therefore, resistance mechanisms are likely to involve this target.
Potential Mechanisms of Resistance:
-
Target Site Mutations: The most commonly reported mechanism of resistance to cytochrome bc1 inhibitors is the development of point mutations in the mitochondrially encoded cytochrome b gene (CYTB).[3][4] These mutations can alter the binding site of this compound, reducing its inhibitory activity.
-
Increased Efflux Pump Expression: Fungi can develop resistance to antimicrobial agents by upregulating the expression of efflux pumps, which actively transport the drug out of the cell.[5][6][7] While not as extensively documented specifically for this compound, this is a common general mechanism of antifungal resistance.
-
Alternative Respiration Pathways: Some fungi possess alternative oxidase (AOX) pathways that can bypass the cytochrome bc1 complex, allowing for continued respiration even in the presence of an inhibitor like this compound.[8]
Experimental Workflow to Investigate Resistance:
Caption: Workflow for investigating this compound resistance.
Recommended Experiments:
-
Minimum Inhibitory Concentration (MIC) Assay: To quantify the level of resistance. A significant increase in the MIC value compared to the wild-type strain is a strong indicator of resistance.
-
Sequencing of the Cytochrome b Gene: To identify potential point mutations that could confer resistance.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of genes encoding known efflux pumps.
-
Mitochondrial Respiration Assay: To confirm that the cytochrome bc1 complex is the site of action and to assess the impact of potential resistance mechanisms on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What are the expected MIC ranges for this compound against susceptible fungi?
A1: The Minimum Inhibitory Concentration (MIC) of this compound can vary depending on the fungal species and the specific testing conditions. For susceptible strains, MIC values are generally in the low microgram per milliliter (µg/mL) range. It is crucial to establish a baseline MIC for your wild-type strain under your specific experimental conditions.
Illustrative MIC Data for this compound
| Fungal Species | Strain Type | Putative Resistance Mechanism | Illustrative MIC (µg/mL) |
|---|---|---|---|
| Saccharomyces cerevisiae | Wild-Type | - | 0.5 |
| Saccharomyces cerevisiae | Resistant Mutant 1 | CYTB G37C mutation | 8.0 |
| Saccharomyces cerevisiae | Resistant Mutant 2 | CYTB L198F mutation | 16.0 |
| Candida albicans | Wild-Type | - | 1.0 |
| Candida albicans | Resistant Isolate | Overexpression of CDR1 | 4.0 |
Note: The data in this table is illustrative and should be used as a reference. Actual MIC values should be determined experimentally.
Q2: Which specific mutations in the cytochrome b gene are known to confer resistance to this compound?
A2: Studies on fenpicoxamid, a pro-drug of this compound, have identified several amino acid substitutions in the Qi quinone binding site of cytochrome b that reduce sensitivity. These include:
-
N31K
-
G37C
-
L198F
These mutations have been shown to decrease the efficacy of both this compound and the related compound antimycin A.[9]
Q3: Can this compound be used in combination with other antifungal agents to overcome resistance?
A3: Yes, combination therapy is a promising strategy. Since this compound targets mitochondrial respiration, it can have synergistic or additive effects with antifungals that have different mechanisms of action. For example, combining a cytochrome bc1 inhibitor with an azole antifungal, which inhibits ergosterol (B1671047) biosynthesis, can convert the azole from a fungistatic to a fungicidal agent.[10]
Investigating Synergistic Effects:
Caption: Logical flow for assessing antifungal synergy.
A checkerboard assay can be used to systematically evaluate the interaction between this compound and another antifungal. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Illustrative FICI Values for this compound Combinations
| Combination | Fungal Species | FICI | Interpretation |
|---|---|---|---|
| This compound + Fluconazole | Candida albicans | 0.375 | Synergy |
| This compound + Amphotericin B | Aspergillus fumigatus | 1.0 | Additive |
| this compound + Caspofungin | Candida glabrata | 0.75 | Additive |
Note: The data in this table is for illustrative purposes. The nature of the interaction can be species- and strain-dependent.
Q4: How can I confirm that a specific mutation in the cytochrome b gene is responsible for this compound resistance?
A4: The most direct way to confirm that a specific mutation causes resistance is through site-directed mutagenesis. This involves introducing the identified mutation into the cytochrome b gene of a susceptible, wild-type strain and then performing an MIC assay to see if the mutation confers resistance.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 guidelines for yeasts.
-
Preparation of Antifungal Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound working solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the positive control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
-
Fungal Culture and Treatment:
-
Grow the fungal strain to mid-log phase in a suitable broth medium.
-
Expose the culture to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-4 hours). A control culture without this compound should be run in parallel.
-
-
RNA Extraction:
-
Harvest the cells by centrifugation.
-
Extract total RNA using a standard method (e.g., hot acid phenol (B47542) or a commercial kit).
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target efflux pump gene(s) and a reference gene (e.g., actin), and the diluted cDNA.
-
Run the reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Illustrative qRT-PCR Data
| Gene | Condition | Average Ct | ΔCt (Target - Reference) | ΔΔCt (Treated - Control) | Fold Change (2-ΔΔCt) |
|---|---|---|---|---|---|
| CDR1 | Control | 22.5 | 4.5 | - | - |
| CDR1 | This compound Treated | 20.5 | 2.5 | -2.0 | 4.0 |
| ACT1 | Control | 18.0 | - | - | - |
| ACT1 | this compound Treated | 18.0 | - | - | - |
Note: This data is illustrative and represents a hypothetical 4-fold increase in CDR1 expression upon this compound treatment.
Protocol 3: Site-Directed Mutagenesis of the Cytochrome b Gene
This protocol provides a general overview. Specific kits and reagents may vary.
-
Primer Design: Design primers that contain the desired mutation in the center, with 15-20 base pairs of correct sequence on either side.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type cytochrome b gene, using the mutagenic primers.
-
Digestion of Parental DNA: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the parental, methylated DNA template.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from several colonies and sequence the cytochrome b gene to confirm the presence of the desired mutation.
-
Fungal Transformation: Transform the verified mutated plasmid into the susceptible fungal strain.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance Pathway
Caption: this compound inhibits the cytochrome bc1 complex, while resistance can arise from mutations in cytochrome b or increased drug efflux.
References
- 1. behcetuzdergisi.com [behcetuzdergisi.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Video: Mitochondrial Respiration Quantification in Yeast Whole Cells [jove.com]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A biosensor-based approach reveals links between efflux pump expression and cell cycle regulation in pleiotropic drug resistance of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux in Fungi: La Pièce de Résistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seahorse assay for the analysis of mitochondrial respiration using Saccharomyces cerevisiae as a model system [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Antifungal Efficacy of UK-2A Against Specific Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent UK-2A, offering insights into its efficacy against specific fungal pathogens. The information is intended for researchers, scientists, and professionals involved in drug development. The content is based on available experimental data and provides a framework for evaluating this compound's potential as an antifungal therapeutic.
Introduction to this compound
This compound is a potent antifungal antibiotic produced by the bacterium Streptomyces sp. 517-02. It is structurally related to antimycin A and exerts its antifungal effect through the inhibition of the mitochondrial cytochrome bc1 complex (complex III). This inhibition disrupts the electron transport chain, leading to a rapid decrease in cellular respiration and ATP synthesis, ultimately causing fungal cell death. Notably, this compound has demonstrated lower cytotoxicity in mammalian cells compared to antimycin A, a feature attributed to its reduced production of reactive oxygen species. While this compound has shown promise, its antifungal activity can diminish over time; however, derivatives such as C9-UK-2A have been developed to exhibit more sustained effects. Fenpicoxamid, a derivative of this compound, is currently under development as a commercial fungicide.
Comparative In Vitro Efficacy
This section presents a compilation of Minimum Inhibitory Concentration (MIC) data to compare the in vitro activity of this compound with standard antifungal agents against clinically relevant fungal pathogens. It is important to note that direct comparative studies of this compound against a wide array of human pathogens are limited. The following tables summarize available data from various sources to provide a preliminary comparison.
Table 1: Antifungal Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | [1] |
| Fluconazole | 0.125 - >64 | 0.5 | 32 | [2][3][4][5][6] |
| Amphotericin B | 0.03 - 4 | 0.25 - 0.5 | 0.5 - 1 | [7][8][9][10][11] |
| Caspofungin | 0.015 - 8 | 0.12 - 0.5 | 0.12 - 1 | [12][13][14][15][16] |
Table 2: Antifungal Activity against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Voriconazole | 0.06 - >16 | 0.5 | 1 | [17][18][19][20][21] |
| Amphotericin B | 0.12 - 2 | 1 | 1 - 2 | [22][23][24][25][26] |
| Itraconazole | Data Not Available | Data Not Available | ≥8 | [27] |
| Posaconazole | Data Not Available | Data Not Available | 4 | [27] |
| Isavuconazole | Data Not Available | 0.25 | Data Not Available | [27] |
| Luliconazole | Data Not Available | Data Not Available | 0.016 | [27] |
| Caspofungin (MEC) | Data Not Available | Data Not Available | 0.125 | [27] |
Note: Comprehensive MIC data for this compound against Aspergillus fumigatus is not available in the reviewed literature. The table provides data for comparator agents to serve as a benchmark.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents. The following are standard protocols for key in vitro and in vivo experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antifungal agents.
Protocol:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in 96-well microtiter plates using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Time-Kill Assay
Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.
Protocol:
-
Preparation: Fungal cultures are grown to the logarithmic phase in a suitable broth medium (e.g., RPMI-1640).
-
Exposure: The fungal suspension is diluted to a starting inoculum of approximately 1 x 105 to 5 x 105 CFU/mL in flasks containing the antifungal agent at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control flask without the antifungal agent is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each flask.
-
Quantification: The aliquots are serially diluted and plated on agar plates. After incubation, the number of colonies (CFU/mL) is determined.
-
Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.
In Vivo Efficacy Model: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of novel antifungal agents.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a systemic fungal infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: At a specified time post-infection, treatment is initiated with this compound administered via an appropriate route (e.g., oral or intraperitoneal). A control group receives a vehicle control.
-
Efficacy Assessment: Efficacy is assessed by monitoring survival rates over a defined period (e.g., 14-21 days). Additionally, at specific time points, subgroups of mice can be euthanized, and target organs (e.g., kidneys, brain) are harvested to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and differences in fungal burden between treated and control groups are statistically evaluated.
Visualizing Key Concepts
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for antifungal efficacy testing, and the logical flow of this comparative guide.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antifungal efficacy.
Caption: Logical flow of the comparison guide.
Conclusion
This compound is an intriguing antifungal compound with a well-defined mechanism of action targeting mitochondrial respiration. While preliminary studies have indicated its potency, particularly against certain plant-pathogenic fungi, a comprehensive evaluation of its efficacy against a broad spectrum of clinically relevant human fungal pathogens is still needed. The lack of direct comparative data with standard-of-care antifungal agents makes it challenging to definitively position this compound in the current therapeutic landscape.
Future research should focus on conducting head-to-head in vitro susceptibility testing of this compound against a diverse panel of clinical isolates, including resistant strains. Furthermore, in vivo studies in relevant animal models of infection are crucial to validate its therapeutic potential. The information presented in this guide serves as a foundation for such future investigations, providing the necessary protocols and a framework for a thorough and objective comparison.
References
- 1. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. VI(1). Structure-activity relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jidc.org [jidc.org]
- 9. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 13. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Epidemiology of Fungal Bloodstream Infections and Antifungal Susceptibility in a Tertiary Care Hospital in Riyadh, Saudi Arabia: A Rare Candida Co-Infection Case | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. journals.asm.org [journals.asm.org]
- 22. scispace.com [scispace.com]
- 23. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
- 26. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
Unveiling the Potency of UK-2A: A Comparative Guide to Mitochondrial Complex III Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UK-2A with other well-established mitochondrial complex III inhibitors, Antimycin A and Myxothiazol. Through a detailed analysis of experimental data and methodologies, this document confirms the inhibitory effect of this compound and elucidates its mechanism of action, offering valuable insights for future research and therapeutic development.
Mitochondrial complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase, plays a pivotal role in cellular respiration by facilitating electron transfer and contributing to the proton gradient essential for ATP synthesis. Inhibition of this complex is a critical area of study in various fields, from antifungal drug discovery to cancer research. This guide focuses on this compound, a potent antifungal antibiotic, and objectively compares its performance against the widely used inhibitors Antimycin A and Myxothiazol.
Performance Comparison: this compound vs. Alternatives
This compound, structurally similar to Antimycin A, has been identified as a potent inhibitor of mitochondrial complex III.[1] Experimental data indicates that this compound acts as an inhibitor of the Qi site of the complex.[1] The inhibitory potency of this compound has been reported to be approximately three-fold less than that of Antimycin A.[1]
| Inhibitor | Target Site | Organism/System | Inhibitory Concentration | Reference |
| This compound | Qi site | Zymoseptoria tritici (mitochondrial electron transport) | IC50: 0.86 nM | |
| Bovine heart mitochondria | ~3-fold less potent than Antimycin A | [1] | ||
| Antimycin A | Qi site | Porcine bc1 complex | Ki: 0.033 nM | |
| Myxothiazol | Qo site | Saccharomyces cerevisiae | Effective at concentrations inducing partial decrease in respiration rate | [2] |
| Mouse liver | 0.56 mg/kg intraperitoneally decreased CIII activity to 50% of control |
Table 1: Comparative Inhibitory Potency of Mitochondrial Complex III Inhibitors. This table summarizes the available quantitative data on the inhibitory concentrations of this compound, Antimycin A, and Myxothiazol. It is important to note that the reported values were determined in different experimental systems, which may influence the direct comparability of the data.
Delving into the Mechanism: Downstream Effects of Inhibition
The inhibition of mitochondrial complex III by these compounds leads to distinct downstream cellular events, primarily the generation of reactive oxygen species (ROS). However, the site of inhibition within the complex dictates the nature and extent of ROS production.
Inhibitors of the Qi site, such as this compound and Antimycin A, block the transfer of electrons from the bH heme to ubiquinone. This blockage leads to an accumulation of ubisemiquinone (B1233062) at the Qo site, which can then react with molecular oxygen to produce superoxide (B77818) radicals. While both this compound and Antimycin A can induce ROS generation, one study suggests that this compound has a lesser effect on ROS production compared to Antimycin A.[1] In contrast, Myxothiazol, a Qo site inhibitor, prevents the oxidation of ubiquinol, thereby reducing the formation of the ubisemiquinone radical and consequently leading to a decrease in ROS production.[2][3]
The differential generation of ROS by these inhibitors has significant implications for downstream signaling pathways, including those involved in apoptosis and inflammation. For instance, increased ROS production due to Qi site inhibition can trigger apoptotic pathways. Furthermore, studies have shown that the inhibition of complex III by both Antimycin A and Myxothiazol can modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.[4]
Visualizing the Molecular Interactions and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams provide a visual representation of the key pathways and workflows.
Figure 1: Inhibition Sites of this compound, Antimycin A, and Myxothiazol on Mitochondrial Complex III. This diagram illustrates the electron transport chain within Complex III and the specific sites of action for each inhibitor.
Figure 2: Differential Downstream Signaling Pathways Activated by Qi and Qo Site Inhibitors. This diagram shows the distinct consequences of inhibiting the Qi versus the Qo site of Complex III, particularly concerning the generation of reactive oxygen species (ROS) and subsequent activation of cellular signaling pathways.
Experimental Protocols: Measuring Mitochondrial Complex III Activity
The activity of mitochondrial complex III is typically determined by measuring the rate of reduction of cytochrome c, a process catalyzed by the ubiquinol-cytochrome c reductase activity of the complex. The following protocol outlines a common method using a microplate reader.
Objective: To quantify the enzymatic activity of mitochondrial complex III in isolated mitochondria.
Principle: The assay measures the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of this reaction is directly proportional to the activity of complex III.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA)
-
Reduced Coenzyme Q10 (Ubiquinol) as substrate
-
Cytochrome c (oxidized form)
-
Inhibitors (this compound, Antimycin A, Myxothiazol) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reagents: Prepare working solutions of all reagents in the assay buffer. Keep the reduced Coenzyme Q10 solution protected from light and oxidation.
-
Sample Preparation: Dilute the isolated mitochondria to the desired concentration in the assay buffer.
-
Assay Setup:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add the desired concentration of the inhibitor (this compound, Antimycin A, or Myxothiazol) or the vehicle control to the respective wells.
-
Add the mitochondrial sample to each well.
-
Add oxidized cytochrome c to each well.
-
-
Initiation of Reaction: Start the reaction by adding the substrate, reduced Coenzyme Q10, to each well.
-
Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 550 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔA550/minute) for each well.
-
Subtract the rate of the non-enzymatic reduction of cytochrome c (wells without mitochondria) from the rates of the sample wells.
-
Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value for each compound.
-
Figure 3: Experimental Workflow for Measuring Mitochondrial Complex III Activity. This flowchart outlines the key steps involved in the ubiquinol-cytochrome c reductase activity assay.
Conclusion
This comparative guide confirms the inhibitory effect of this compound on mitochondrial complex III, positioning it as a potent Qi site inhibitor with a slightly lower potency than Antimycin A. The differential effects on ROS production between Qi and Qo site inhibitors highlight the nuanced mechanisms of action and their downstream consequences. The provided experimental protocol offers a standardized method for further comparative studies. The data and visualizations presented herein serve as a valuable resource for researchers investigating mitochondrial function and developing novel therapeutic agents targeting this essential cellular machinery.
References
- 1. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Participation of mitochondrial respiratory complex III in neutrophil activation and lung injury - PMC [pmc.ncbi.nlm.nih.gov]
UK-2A versus antimycin A: a comparative study on cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of UK-2A and antimycin A. Both are potent inhibitors of the mitochondrial electron transport chain, yet they exhibit dramatically different effects on cell viability. This document synthesizes experimental data to highlight these differences, offering insights into their distinct mechanisms of action and potential applications.
Introduction and Overview
This compound and antimycin A are structurally related natural products known to be powerful inhibitors of the mitochondrial respiratory chain.[1][2] Both compounds target the cytochrome bc1 complex (Complex III), a critical enzyme in cellular energy production.[1] They achieve this by binding to the Qi site of the complex, effectively blocking the electron flow necessary for ATP synthesis.[2] Despite this shared primary target, their downstream cellular consequences, particularly cytotoxicity, diverge significantly. Antimycin A is a well-established cytotoxic agent and a potent inducer of apoptosis, while this compound is characterized by its remarkably low cytotoxicity in mammalian cells.[1][3] This guide will dissect the underlying reasons for this disparity, supported by experimental evidence.
The Critical Difference: Reactive Oxygen Species (ROS)
The primary factor distinguishing the cytotoxic profiles of this compound and antimycin A is their differential ability to induce the production of Reactive Oxygen Species (ROS).
-
Antimycin A: Inhibition of Complex III by antimycin A leads to a massive and rapid increase in intracellular ROS, including superoxide (B77818) radicals.[1][4] This oxidative stress is a direct consequence of the electron transport chain blockage, causing electrons to leak and react with molecular oxygen. This ROS burst triggers a cascade of damaging cellular events, including lipid peroxidation, DNA damage, and the initiation of apoptosis.[5][6]
-
This compound: In stark contrast, this compound does not stimulate significant ROS production, even while effectively inhibiting mitochondrial respiration.[1] This fundamental difference is believed to be the reason for its low cytotoxicity. While it deprives the cell of ATP from oxidative phosphorylation, it does not induce the widespread oxidative damage that is characteristic of antimycin A.
Comparative Cytotoxicity Data
Experimental data consistently demonstrates the high cytotoxicity of antimycin A across various cell lines, whereas this compound is comparatively benign.
| Compound | Cell Line | Metric | Result | Citation |
| Antimycin A | RBL-2H3 (Rat Basophilic Leukemia) | Cell Proliferation | Significant inhibition at > 5 nM | [3] |
| A549 (Human Lung Carcinoma) | Apoptosis | ~17% induction at 50 µM | [4] | |
| ARPE-19 (Human Retinal Pigment Epithelial) | Cell Viability (MTT) | Dose- and time-dependent decrease | [7] | |
| CAL 27 / Ca9-22 (Oral Cancer) | Cell Viability | Selective antiproliferation | [5] | |
| This compound | LLC-PK1 (Pig Kidney Epithelial) | Cytotoxicity | Little cytotoxicity observed | [1] |
| RBL-2H3 (Rat Basophilic Leukemia) | Cell Proliferation | No inhibitory effect up to 4,000 nM | [3] |
Impact on Cellular Signaling and Fate
The difference in ROS production dictates the ultimate fate of the cell. Antimycin A actively drives cells toward apoptosis, while this compound's effects are primarily metabolic.
References
- 1. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. i-repository.net [i-repository.net]
- 4. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fungicidal Activity of UK-2A and its Derivative, Fenpicoxamid
A deep dive into the efficacy and mechanisms of two potent Qi site inhibitors in the fight against fungal pathogens.
In the ongoing battle against fungal diseases that threaten global food security, researchers and drug development professionals are constantly seeking novel and effective fungicides. This guide provides a detailed comparative analysis of the fungicidal activity of UK-2A, a natural antifungal antibiotic, and its semi-synthetic derivative, fenpicoxamid (B607437). This comparison is supported by experimental data on their mechanisms of action, spectrum of activity, and efficacy, offering valuable insights for the development of new crop protection agents.
Introduction: From Natural Product to a Commercial Fungicide
This compound is an antifungal antibiotic produced by the bacterium Streptomyces sp. 517-02.[1] It is a structural relative of antimycin A and a potent inhibitor of the mitochondrial electron transport chain.[2][3] Fenpicoxamid is a newer fungicide derived from this compound.[4][5] It was developed to enhance the properties of the natural product, leading to a commercially viable solution for controlling a range of plant pathogenic fungi.[1][6]
A key aspect of their relationship is that fenpicoxamid acts as a pro-fungicide.[4][5] Within the target fungus and host plant, it is metabolized into this compound, which is the primary fungicidally active compound.[4][5][7][8] This conversion is a crucial step for its bioactivity.
Mechanism of Action: Targeting Fungal Respiration
Both this compound and fenpicoxamid (via its conversion to this compound) function as Quinone inside (Qi) inhibitors.[4][5][9] They specifically target the cytochrome bc1 complex (also known as complex III) within the mitochondrial respiratory chain of fungi.[2][10] By binding to the Qi site of cytochrome b, this compound blocks the transfer of electrons, which disrupts the production of ATP, the cell's primary energy currency.[2] This inhibition of cellular respiration ultimately leads to the death of the fungal cells.[2] This mode of action is distinct from other classes of fungicides like strobilurins (Qo inhibitors), azoles, and benzimidazoles, which is significant for managing fungicide resistance.[4][5] Studies have shown no cross-resistance between fenpicoxamid and these other fungicide classes.[4][5]
Comparative Fungicidal Activity: In Vitro and In Planta
Experimental data consistently demonstrates that while fenpicoxamid is effective, its active metabolite, this compound, exhibits significantly higher intrinsic fungicidal activity in in-vitro assays.[4][5] However, fenpicoxamid often shows superior performance in in-planta (whole plant) studies, highlighting the importance of its chemical structure for uptake, translocation, and metabolic activation within the plant and fungus.[11]
In Vitro Activity
The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and fenpicoxamid against various fungal pathogens. Lower values indicate higher fungicidal activity.
Table 1: In Vitro Growth Inhibition (EC50) of Fenpicoxamid and this compound against Zymoseptoria tritici
| Compound | EC50 (mg/L) | Relative Potency |
| Fenpicoxamid | 0.051 | 1x |
| This compound | 0.0033 | ~15x stronger than Fenpicoxamid |
Data sourced from Owen et al., 2017.[7][8]
Table 2: Inhibition of Mitochondrial Electron Transport (IC50) by this compound and Analogs
| Compound | IC50 (nM) |
| This compound | 0.86 - 3.8 |
Note: IC50 values for this compound can vary slightly between studies and analog comparisons.[1][10]
Table 3: In Vitro Growth Inhibition (EC50) of this compound and an Active Analog against Various Fungi
| Compound | Zymoseptoria tritici (ppb) | Leptosphaeria nodorum (ppb) |
| This compound | 5.3 | 11.3 |
| Cyclohexyl analog of this compound | 2.8 | 6.2 |
Data sourced from a study on this compound analogs, highlighting the potential for further optimization.[1]
In Planta Activity
While this compound is more potent in direct enzymatic and cellular assays, fenpicoxamid's formulation as a pro-fungicide provides advantages in real-world applications on crops.
Table 4: Comparative In Planta Disease Control Efficacy (EC50) of Fenpicoxamid and this compound
| Pathogen | Inoculation Timing | Fenpicoxamid EC50 (g ai/ha) | This compound EC50 (g ai/ha) |
| Z. tritici | 1-day protectant | 5.4 | 68.3 |
| Z. tritici | 3-day curative | 10.1 | >100 |
| P. triticina | 1-day protectant | 1.6 | 100.8 |
| P. triticina | 3-day curative | 3.8 | >100 |
Data from Owen et al., demonstrating the superior in planta performance of fenpicoxamid.[11]
Experimental Protocols
A generalized workflow for assessing the fungicidal activity of compounds like this compound and fenpicoxamid is outlined below.
Key Methodologies
-
In Vitro Fungal Growth Inhibition Assay:
-
Fungal isolates, such as Zymoseptoria tritici, are cultured on appropriate media (e.g., potato dextrose agar).
-
Spores are harvested and suspended in a liquid medium.
-
In a microtiter plate, serial dilutions of the test compounds (fenpicoxamid and this compound) are prepared.
-
The fungal spore suspension is added to each well.
-
Plates are incubated for a defined period under controlled temperature and humidity.
-
Fungal growth is quantified by measuring the optical density at a specific wavelength.
-
EC50 values are calculated by fitting the dose-response data to a suitable model.[7]
-
-
Mitochondrial Respiration Inhibition Assay:
-
Mitochondria are isolated from a suitable source (e.g., bovine heart or yeast cells).
-
The activity of the cytochrome bc1 complex (cytochrome c reductase) is measured spectrophotometrically by monitoring the reduction of cytochrome c.
-
The assay is performed in the presence of various concentrations of the inhibitor (this compound).
-
IC50 values are determined from the resulting inhibition curves.[2][4]
-
-
In Planta (Greenhouse) Assay:
-
Host plants (e.g., wheat seedlings) are grown to a specific developmental stage.
-
For protectant assays, plants are sprayed with different concentrations of the fungicides and allowed to dry before being inoculated with a suspension of fungal spores.
-
For curative assays, plants are first inoculated with the pathogen and then treated with the fungicides after a set period.
-
The treated and inoculated plants are maintained in a controlled environment (e.g., greenhouse with high humidity) to allow for disease development.
-
After an incubation period, the disease severity is visually assessed (e.g., percentage of leaf area covered by lesions).
-
EC50 values, representing the concentration required to reduce disease severity by 50%, are calculated.[11]
-
Conclusion
The comparative analysis of this compound and fenpicoxamid reveals a fascinating and effective pro-fungicide strategy. This compound is the intrinsically more potent fungicidal molecule, directly inhibiting the vital process of mitochondrial respiration. Fenpicoxamid, its derivative, demonstrates the successful translation of a natural product's activity into a robust agricultural tool. While less active in vitro, fenpicoxamid's chemical modifications result in superior in planta efficacy, making it a valuable asset for controlling critical fungal diseases in cereals and other crops.[7][11] The distinct Qi inhibitor mechanism of action also makes fenpicoxamid a crucial component in fungicide resistance management programs.[4][5] This case study underscores the power of leveraging natural product chemistry to develop innovative and effective solutions for modern agriculture.
References
- 1. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
UK-2A: A Comparative Analysis Against Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent UK-2A with other commercial fungicides, supported by experimental data. This compound is a natural product derived from Streptomyces sp. and is the active metabolite of the commercial fungicide fenpicoxamid (B607437). Upon application, fenpicoxamid is converted to this compound within the plant and by the target fungus.
Mechanism of Action: A Unique Target in Fungal Respiration
This compound exhibits a distinct mode of action by inhibiting the fungal mitochondrial electron transport chain at the Qi site of the cytochrome bc1 complex (Complex III). This complex plays a crucial role in cellular respiration and ATP synthesis. By binding to the Qi site, this compound disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent fungal cell death.[1][2]
This mechanism is notably different from that of strobilurin fungicides (e.g., pyraclostrobin), which bind to the Qo site of the same complex. This difference in binding sites means that this compound is effective against fungal strains that have developed resistance to strobilurin fungicides, as there is no cross-resistance between the two classes.[2]
Below is a diagram illustrating the mitochondrial electron transport chain and the sites of action for various fungicide classes.
References
Unraveling Mitochondrial Resistance: A Comparative Analysis of UK-2A and Other Respiratory Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuances of cross-resistance among mitochondrial inhibitors is paramount for devising effective and sustainable disease control strategies. This guide provides a detailed comparison of UK-2A, a potent Qi site inhibitor of the mitochondrial cytochrome bc1 complex, with other key mitochondrial inhibitors. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound, a natural product-derived antifungal, targets the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This mechanism is distinct from the well-known Quinone outside inhibitors (QoIs), such as strobilurins, which bind to the Qo site of the same complex. This difference in binding sites is the fundamental reason for the lack of cross-resistance between this compound and strobilurin fungicides. Conversely, this compound shares its binding site with antimycin A, leading to a high potential for cross-resistance between these two inhibitors. Resistance to this compound and antimycin A is often conferred by specific mutations in the cytochrome b gene. This guide explores these relationships through quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive resource for studying mitochondrial inhibitor resistance.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other mitochondrial inhibitors against various fungal pathogens, highlighting their relative effectiveness.
| Fungal Species | This compound (µM) | Antimycin A (µM) | Azoxystrobin (µM) | Rotenone (B1679576) (µM) | Carboxin (B1668433) (µM) |
| Zymoseptoria tritici | 0.0053[1] | ~0.003 (estimated) | >100 (resistant)[2][3] | Data Not Available | Data Not Available |
| Pyricularia oryzae | Data Not Available | Data Not Available | >50 (resistant)[4] | Data Not Available | Data Not Available |
| Botrytis cinerea | Data Not Available | ~0.02 (estimated) | >100 (resistant) | Data Not Available | Data Not Available |
Note: IC50 values can vary depending on the specific strain and experimental conditions. Data for rotenone and carboxin against these specific fungal pathogens in direct comparison with this compound is limited in the reviewed literature.
Cross-Resistance Profile
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. The cross-resistance profile of this compound is directly linked to its mode of action.
-
No Cross-Resistance with QoI Fungicides: Fungitoxicity assays against field isolates of Zymoseptoria tritici have shown no cross-resistance between this compound and strobilurin fungicides[5]. This is because strobilurins (QoI inhibitors) bind to the Qo site of the cytochrome bc1 complex, a different target site than this compound's Qi site. The common G143A mutation in the cytochrome b gene, which confers resistance to strobilurins, does not reduce the sensitivity to fenpicoxamid (B607437), the pro-drug of this compound[5].
-
Cross-Resistance with Antimycin A: this compound and antimycin A are both inhibitors of the Qi quinone binding site of cytochrome b[5]. Due to this shared binding site, mutations that confer resistance to one are highly likely to confer resistance to the other. For instance, amino acid substitutions N31K, G37C, and L198F at the Qi site have been shown to reduce sensitivity to both this compound and antimycin A in Saccharomyces cerevisiae[5].
-
Cross-Resistance with Complex I and Complex II Inhibitors: There is no direct evidence in the reviewed literature of cross-resistance between this compound and inhibitors of Complex I (e.g., rotenone) or Complex II (e.g., carboxin). Given that these inhibitors target entirely different enzyme complexes within the electron transport chain, cross-resistance is not expected.
Signaling Pathways and Resistance Mechanisms
The mitochondrial electron transport chain is the stage for the activity of these inhibitors. Understanding the distinct binding sites is key to comprehending their cross-resistance patterns.
Caption: Mitochondrial electron transport chain with inhibitor binding sites.
Mutations in the cytochrome b gene are a primary mechanism of resistance to Qi inhibitors.
References
- 1. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specific Effect of UK-2A on IL-4 Cytokine Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UK-2A, an antimycin-type antibiotic, and other alternatives for the specific inhibition of Interleukin-4 (IL-4) cytokine secretion. The information presented is supported by experimental data to aid in the validation and assessment of these compounds for research and drug development purposes.
Introduction to this compound and IL-4 Inhibition
Interleukin-4 is a key cytokine involved in the differentiation of T helper 2 (Th2) cells, which orchestrates allergic inflammation and related diseases such as asthma and atopic dermatitis. Consequently, the inhibition of IL-4 secretion or its signaling pathway is a significant therapeutic target. This compound has been identified as a compound that can restrict the release of IL-4. This guide will delve into the specifics of its action, compare it with other known IL-4 inhibitors, and provide detailed experimental protocols for validation.
Comparative Analysis of IL-4 Inhibitors
| Compound/Drug | Target | Mechanism of Action | Potency (IC50/KD) | Cytotoxicity |
| This compound | Unknown in mammalian cells; Cytochrome bc1 complex (Qi site) in fungi | Restricts IL-4 release.[1] The precise mechanism in immune cells is not fully elucidated but may involve inhibition of mitochondrial respiration.[2][3] | Dose-dependent inhibition of IL-4 release demonstrated.[1] A synthetic analogue (compound 5) is more potent than this compound.[1] | No cytotoxicity observed at concentrations that inhibit IL-4 release.[1] |
| Dupilumab | IL-4 Receptor α (IL-4Rα) | A fully human monoclonal antibody that blocks the IL-4Rα subunit, thereby inhibiting the signaling of both IL-4 and IL-13.[4][5][6][7] | KD: 33 pM (monomeric IL-4Rα), 12 pM (dimeric IL-4Rα)[4]; IC50: 280.2 ng/mL (for inhibition of IL-4-induced TF-1 cell proliferation) | Generally well-tolerated with a manageable safety profile.[5] |
| Pitrakinra | IL-4 Receptor α (IL-4Rα) | A recombinant human IL-4 variant that acts as a competitive antagonist, preventing the binding of both IL-4 and IL-13 to the IL-4Rα.[8][9][10] | IC50: 0.38 nM (vs. hIL-4 in TF-1 cell proliferation); 1.28 nM (vs. hIL-13 in TF-1 cell proliferation)[8] | Clinical trials have shown mixed results regarding efficacy, but it is generally considered to have an acceptable safety profile.[9][11] |
| Corticosteroids (e.g., Budesonide) | Glucocorticoid Receptor | Broad anti-inflammatory effects through genomic and non-genomic pathways, including the transrepression of pro-inflammatory transcription factors, leading to reduced cytokine production.[12] | Potent inhibitor of IL-4 and IL-5 release.[13] | Long-term use is associated with numerous side effects due to broad, non-specific action.[12] |
Mechanism of Action and Signaling Pathways
This compound's Postulated Mechanism of Action
While the exact molecular target of this compound for inhibiting IL-4 secretion in mammalian immune cells is yet to be definitively identified, its known mechanism in fungi provides a potential starting point. This compound is a potent inhibitor of the cytochrome bc1 complex (Qi site) in the mitochondrial electron transport chain.[2][3] This inhibition disrupts cellular respiration and ATP production. It is plausible that by affecting cellular energy metabolism, this compound could indirectly impact the energy-intensive process of cytokine synthesis and secretion.
Another hypothesis revolves around the inhibition of G1 to S phase transition 1 (GSPT1), a protein involved in the termination of translation. Inhibition of GSPT1 would disrupt protein synthesis, thereby reducing the production of cytokines like IL-4. However, direct evidence linking this compound to GSPT1 inhibition is currently lacking.
IL-4 Secretion and Signaling Pathway
The secretion of IL-4 is a hallmark of Th2 cells. The signaling cascade initiated by IL-4 is crucial for its biological effects. The following diagrams illustrate the general pathway of IL-4 secretion and its subsequent signaling cascade.
Caption: Simplified workflow of IL-4 secretion by Th2 cells.
Caption: IL-4 signaling pathway via Type I and Type II receptors.
Experimental Protocols
To validate the specific effect of this compound on IL-4 secretion, the following experimental protocols can be employed.
Cell Culture and Treatment
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a suitable model as they are known to release IL-4 upon stimulation.[1]
-
Culture Conditions: Maintain RBL-2H3 cells in RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Seed cells in 24-well plates at a density of 5 x 10^5 cells/well.[14]
-
Sensitize the cells with anti-dinitrophenyl (DNP)-IgE overnight.
-
Pre-incubate the cells with varying concentrations of this compound (or comparator compounds) for 1-2 hours.
-
Stimulate the cells with DNP-human serum albumin (HSA) to induce degranulation and cytokine release.
-
As a positive control for IL-4 induction, cells can be treated with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.[14]
-
Quantification of IL-4 Secretion by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of a specific cytokine in a sample.
-
Procedure:
-
Collect the cell culture supernatants after the treatment period.
-
Centrifuge the supernatants to remove any detached cells.
-
Use a commercially available rat IL-4 ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for rat IL-4.
-
Add the collected supernatants and a series of IL-4 standards to the wells.
-
After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of IL-4 in the samples by comparing their absorbance to the standard curve.
-
Assessment of Cytotoxicity
-
Principle: It is crucial to determine if the inhibition of IL-4 secretion is due to a specific effect of the compound or a result of general cytotoxicity.
-
Procedure (MTT Assay):
-
Culture and treat the cells with this compound as described above in a 96-well plate.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.
-
Experimental Workflow Diagram
Caption: Workflow for validating the effect of this compound on IL-4 secretion.
Conclusion
This compound presents as a promising small molecule inhibitor of IL-4 secretion with the significant advantage of low cytotoxicity at effective concentrations.[1] While its precise mechanism of action in mammalian immune cells requires further investigation, its ability to dose-dependently restrict IL-4 release warrants further exploration for its therapeutic potential in Th2-mediated inflammatory diseases. In comparison, monoclonal antibodies like dupilumab offer high specificity and potency by directly targeting the IL-4 receptor alpha chain, albeit with the typical drawbacks of biologic therapies, such as cost and parenteral administration. Pitrakinra, another IL-4Rα antagonist, has shown variable efficacy in clinical trials.[9][11] Corticosteroids, while potent, lack specificity and are associated with significant side effects.
For researchers and drug development professionals, this compound and its more potent synthetic analogues represent a compelling avenue for the development of novel, small-molecule therapeutics for allergic and inflammatory conditions. The experimental protocols outlined in this guide provide a robust framework for the validation and further characterization of this compound's specific effects on IL-4 cytokine secretion.
References
- 1. Evaluation of Inhibitory Activities of this compound, an Antimycin-Type Antibiotic, and Its Synthetic Analogues against the Production of Anti-inflammatory Cytokine IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual blockade of IL-4 and IL-13 with dupilumab, an IL-4Rα antibody, is required to broadly inhibit type 2 inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IL-4/-13 Axis and Its Blocking in the Treatment of Atopic Dermatitis | MDPI [mdpi.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. Human pharmacokinetics/pharmacodynamics of an interleukin-4 and interleukin-13 dual antagonist in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
Comparative Biological Activity of UK-2A Analogs: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of various analogs of UK-2A, a potent antifungal agent. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. The data presented is compiled from publicly available scientific literature and is intended to facilitate further research and development of this class of compounds.
Introduction
This compound is a natural product that exhibits strong antifungal activity through the inhibition of the mitochondrial electron transport chain. Specifically, it targets the Qi site of the cytochrome bc1 complex (Complex III), disrupting cellular respiration and leading to fungal cell death. Due to its potent activity, this compound has served as a lead compound for the development of new antifungal agents. This guide summarizes the structure-activity relationships (SAR) of various this compound analogs, providing quantitative data on their biological efficacy and detailed protocols for key experimental assays.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of this compound and its analogs. The data includes IC50 values for the inhibition of mitochondrial electron transport (or succinate-cytochrome c reductase activity) and EC50 values for the inhibition of fungal growth.
Table 1: Inhibition of Mitochondrial Electron Transport (IC50)
| Compound/Analog | Modification | Target Organism/Enzyme Source | IC50 (nM) | Reference |
| This compound | Parent Compound | Zymoseptoria tritici | 0.86 | [1] |
| Fenpicoxamid | Isobutyryl acetal (B89532) derivative | Zymoseptoria tritici | - (Less active than this compound) | [2] |
| Cyclohexyl analog (38) | Benzyl position modification | Zymoseptoria tritici | 1.23 | [1] |
| Pivaloate ester | Isobutyryl ester replacement | Zymoseptoria tritici | 1.44 | [3] |
| n-Butyl ether | Isobutyryl ester replacement | Zymoseptoria tritici | 1.08 | [3] |
| 1-Me-propyl ether | Isobutyryl ester replacement | Zymoseptoria tritici | 1.14 | [3] |
| 3,3-diMe-propyl ether | Isobutyryl ester replacement | Zymoseptoria tritici | 1.15 | [3] |
| 2-c-propyl propyl ether | Isobutyryl ester replacement | Zymoseptoria tritici | 1.32 | [3] |
| Cyclopropanecarboxylate ester | Isobutyryl ester replacement | Zymoseptoria tritici | 3.36 | [3] |
| Analog 2 | Picolinamide ring replacement | Zymoseptoria tritici | 3.3 | [4] |
| Analog 5 | Picolinamide ring replacement | Zymoseptoria tritici | 2.02 | [4] |
| Analog 13 | Picolinamide ring replacement | Zymoseptoria tritici | 2.89 | [4] |
| Analog 16 | Picolinamide ring replacement | Zymoseptoria tritici | 1.55 | [4] |
Table 2: In Vitro Antifungal Activity (EC50)
| Compound/Analog | Modification | Fungal Species | EC50 (ppb or µg/L) | Reference |
| This compound | Parent Compound | Zymoseptoria tritici | 5.3 ppb | [1] |
| This compound | Parent Compound | Leptosphaeria nodorum | 11.3 ppb | [1] |
| Cyclohexyl analog (38) | Benzyl position modification | Zymoseptoria tritici | 2.8 ppb | [1] |
| Cyclohexyl analog (38) | Benzyl position modification | Leptosphaeria nodorum | 6.2 ppb | [1] |
| Cyclopropanecarboxylate ester | Isobutyryl ester replacement | Zymoseptoria tritici | 12 µg/L | [3] |
Signaling Pathway and Mechanism of Action
This compound and its active analogs inhibit the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. The binding of this compound to the Qi site of cytochrome b, a subunit of Complex III, blocks this electron flow. This disruption leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, fungal cell death.
Caption: Mechanism of action of this compound and its analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Inhibition of Mitochondrial Electron Transport (Succinate-Cytochrome c Reductase Activity Assay)
This assay measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Mitochondrial fraction isolated from the target organism (e.g., Zymoseptoria tritici)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Succinate (10 mM)
-
Potassium cyanide (KCN, 1 mM) to inhibit Complex IV
-
Cytochrome c (oxidized form, 50 µM)
-
Test compounds (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, succinate, and KCN.
-
Add the mitochondrial fraction to the reaction mixture and incubate for 5 minutes at room temperature to allow for substrate equilibration.
-
Add varying concentrations of the test compounds to the wells of the microplate. Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
To initiate the reaction, add oxidized cytochrome c to all wells.
-
Immediately measure the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The increase in absorbance corresponds to the reduction of cytochrome c.
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for the succinate-cytochrome c reductase inhibition assay.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This assay determines the minimum concentration of a compound required to inhibit the growth of a fungal pathogen. The following protocol is a general guideline and may need to be optimized for specific fungal species.
Materials:
-
Fungal isolate (e.g., Zymoseptoria tritici, Leptosphaeria nodorum)
-
Liquid growth medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)
-
Test compounds (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader capable of reading absorbance at a suitable wavelength (e.g., 600 nm)
Procedure:
-
Prepare a stock solution of the fungal inoculum by growing the fungus in liquid medium until it reaches the desired growth phase (e.g., exponential phase). Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 cells/mL).
-
Prepare serial dilutions of the test compounds in the growth medium in the wells of a 96-well microplate. Include a solvent control, a no-drug growth control, and a sterile medium control.
-
Add the fungal inoculum to each well (except the sterile medium control).
-
Incubate the microplates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), with or without shaking, depending on the fungal species.
-
After incubation, determine the fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The minimum inhibitory concentration (MIC) is typically defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50% or ≥90%) in fungal growth compared to the no-drug control. The EC50 value can be calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Caption: Workflow for the in vitro antifungal susceptibility assay.
Conclusion
The data and protocols presented in this guide offer a valuable resource for researchers working on the development of novel antifungal agents based on the this compound scaffold. The structure-activity relationships highlighted by the comparative data can inform the design of new analogs with improved potency and pharmacokinetic properties. The detailed experimental protocols provide a foundation for the in vitro evaluation of these new compounds. Further research into the selectivity and in vivo efficacy of these analogs is warranted to advance the development of new therapies for fungal infections.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Mitochondrial function and dysfunction in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction induced in human hepatic HepG2 cells exposed to the fungicide kresoxim-methyl and to a mixture kresoxim-methyl/boscalid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
Confirming UK-2A's Grip on the Qi Site: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the binding of the natural product UK-2A to the Qi site of the mitochondrial cytochrome bc1 complex (Complex III). Supporting experimental data, detailed protocols, and visual diagrams of key processes are presented to facilitate a comprehensive understanding of the methodologies.
This compound, a potent antifungal agent, exerts its inhibitory effect on cellular respiration by targeting the Qi site of the cytochrome bc1 complex. This action disrupts the electron transport chain, a critical process for ATP synthesis. Confirming the specific binding of this compound and characterizing its inhibitory profile in comparison to other known Qi site inhibitors, such as the classic inhibitor antimycin A, is crucial for understanding its mechanism of action and for the development of novel fungicides and therapeutics.
Comparative Analysis of Qi Site Inhibitors
The inhibitory potency of this compound and its analogues is typically evaluated against other well-characterized Qi site inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative metrics used for this comparison. While direct side-by-side comparisons in single studies are limited, the available data consistently demonstrates the high potency of this compound and its close relative, antimycin A.
| Inhibitor | Target Organism/System | Assay | Potency | Reference |
| This compound | Bovine heart mitochondria | Cytochrome c reductase activity | ~3-fold less potent than Antimycin A | [1] |
| Antimycin A | Porcine bc1 complex | Succinate-cytochrome c reductase activity | Ki = 0.033 ± 0.00027 nM | [2] |
| This compound derivative (9g-hydrolysis) | Porcine bc1 complex | Cytochrome c reductase activity | IC50 = 6.05 ± 0.24 µM | [3] |
| Cyazofamid (B129060) | Porcine bc1 complex | Succinate-cytochrome c reductase activity | Ki = 12.90 ± 0.91 µM | [2] |
Experimental Protocols
Several biochemical assays are employed to confirm and characterize the binding of this compound to the Qi site. These include enzymatic assays, mitochondrial membrane potential measurements, and site-directed mutagenesis studies.
Cytochrome c Reductase Activity Assay
This enzymatic assay is a cornerstone for assessing the inhibitory activity of compounds on the cytochrome bc1 complex. The assay measures the rate of reduction of cytochrome c, which is dependent on the activity of the bc1 complex.
Principle: The cytochrome bc1 complex catalyzes the transfer of electrons from a ubiquinol (B23937) analogue (e.g., decylubiquinol) to cytochrome c. The reduction of cytochrome c can be monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. Inhibitors of the bc1 complex will decrease the rate of this reaction.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA.
-
Substrate Solution: 10 mM decylubiquinol in ethanol.
-
Cytochrome c Solution: 1 mM horse heart cytochrome c in assay buffer.
-
Enzyme Preparation: Isolated mitochondria or purified cytochrome bc1 complex diluted in assay buffer.
-
Inhibitor Stock Solutions: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO) to create a concentration series.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, cytochrome c solution, and the enzyme preparation.
-
Add the desired concentration of the inhibitor (or solvent control) and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate solution (decylubiquinol).
-
Immediately begin monitoring the increase in absorbance at 550 nm for a set period (e.g., 3-5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mitochondrial Membrane Potential Assay
This cell-based or isolated mitochondria assay assesses the functional consequence of bc1 complex inhibition. A loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis and cellular dysfunction resulting from disrupted respiration.
Principle: Cationic fluorescent dyes, such as Rhodamine 123 or JC-1, accumulate in the mitochondrial matrix in a membrane potential-dependent manner. When the mitochondrial membrane potential is high, these dyes aggregate and emit a specific fluorescence signal. Upon disruption of the membrane potential by inhibitors like this compound, the dyes disperse into the cytoplasm, leading to a change in their fluorescence properties.
Protocol (using Rhodamine 123 with isolated mitochondria):
-
Preparation of Reagents:
-
Mitochondria Isolation Buffer: e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Rhodamine 123 Stock Solution: 1 mM in DMSO.
-
Working Solution: Dilute the Rhodamine 123 stock solution in the isolation buffer to a final concentration of 1-10 µM.
-
Isolated Mitochondria Suspension.
-
Inhibitor Stock Solutions.
-
-
Assay Procedure:
-
Incubate the isolated mitochondria with different concentrations of this compound or other inhibitors for a defined period.
-
Add the Rhodamine 123 working solution to the mitochondria suspension and incubate for 15-30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity using a fluorometer or fluorescence microscope with appropriate excitation and emission wavelengths (e.g., Ex/Em ~488/525 nm for Rhodamine 123).
-
-
Data Analysis:
-
A decrease in fluorescence intensity compared to the untreated control indicates a loss of mitochondrial membrane potential.
-
Quantify the change in fluorescence to determine the dose-dependent effect of the inhibitor.
-
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for a cytochrome c reductase inhibition assay.
Caption: Inhibition of the Q-cycle by this compound and other inhibitors.
Conclusion
The biochemical assays described provide a robust framework for confirming and characterizing the binding of this compound to the Qi site of the cytochrome bc1 complex. Enzymatic assays offer a direct measure of inhibitory potency, allowing for quantitative comparisons with other known inhibitors like antimycin A. Complementary assays, such as those measuring mitochondrial membrane potential, provide crucial insights into the downstream cellular consequences of this inhibition. Together, these methods are indispensable tools for the continued investigation of this compound and the development of new Qi site-targeted compounds.
References
- 1. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UK-2A's Antifungal Efficacy: In Vitro and In Planta Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in planta efficacy of UK-2A, a potent antifungal antibiotic. This compound, a natural product isolated from Streptomyces sp. 517-02, has garnered significant interest for its unique mode of action and potential as a lead compound for novel fungicides. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's capabilities against various phytopathogens.
Executive Summary
This compound demonstrates strong intrinsic antifungal activity in laboratory settings (in vitro). However, its performance in whole-plant systems (in planta) can be influenced by its physicochemical properties. This guide delves into the available data, comparing this compound with its derivatives and other antifungal agents, to provide a clear picture of its strengths and limitations. The primary mode of action for this compound is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain, a critical pathway for fungal respiration.
In Vitro Efficacy of this compound and its Analogs
In vitro studies are crucial for determining the direct inhibitory effect of a compound on fungal growth. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and its analogs against several key plant pathogens. Lower values indicate higher antifungal activity.
Table 1: In Vitro Growth Inhibition of Plant Pathogens by this compound and its Analogs
| Compound | Zymoseptoria tritici (EC50, ppb) | Leptosphaeria nodorum (EC50, ppb) |
| This compound | 5.3 | 11.3 |
| Cyclohexyl analog (38) | 2.8 | 6.2 |
Data sourced from studies on semi-synthetic modifications of the this compound macrocycle.[1]
Table 2: In Vitro Inhibition of Mitochondrial Electron Transport (Cytochrome c Reductase) by this compound and its Analogs
| Compound | IC50 (nM) |
| This compound | 0.86 |
| Cyclohexyl analog (38) | 1.23 |
These values represent the concentration required to inhibit 50% of the target enzyme's activity.[1]
In Planta Efficacy: A Comparative Look
In planta assays provide a more realistic evaluation of a fungicide's performance, taking into account factors such as plant uptake, translocation, and metabolism. The data below compares the efficacy of this compound with its semi-synthetic derivative, fenpicoxamid (B607437).
Table 3: Comparative In Planta Efficacy of this compound and Fenpicoxamid against Wheat Pathogens
| Pathogen | Compound | Application Timing | EC50 (g ai/ha) |
| Zymoseptoria tritici | This compound | 1-day curative | 12 |
| Fenpicoxamid | 1-day curative | <0.2 | |
| This compound | 3-day curative | 37 | |
| Fenpicoxamid | 3-day curative | 0.6 | |
| Puccinia triticina | This compound | 1-day curative | 24 |
| Fenpicoxamid | 1-day curative | 1.9 |
EC50 values represent the effective concentration required to achieve 50% disease control. Lower values indicate higher efficacy.
It is important to note that while this compound shows strong in vitro activity, its in planta efficacy can be weaker than expected. This is thought to be due to its physicochemical properties, which may limit its uptake and translocation within the plant. The derivatization of this compound to produce compounds like fenpicoxamid has been shown to significantly enhance in planta disease control.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its antifungal effect by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Specifically, it is a Qi inhibitor, binding to the quinone-inside binding site. This disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP, ultimately causing fungal cell death.[2][3]
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the efficacy of this compound.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
Caption: Workflow for in vitro antifungal susceptibility testing.
Detailed Steps:
-
Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. Spores or conidia are harvested and suspended in a sterile solution, and the concentration is adjusted to a standard density.
-
Microtiter Plate Preparation: A 96-well microtiter plate is prepared with a growth medium suitable for the test fungus.
-
Serial Dilution: The test compound (this compound) is serially diluted across the wells of the microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized volume of the fungal inoculum.
-
Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., specific temperature, humidity, and light).
-
Results Assessment: After a defined incubation period, the plates are examined for fungal growth. This can be done visually or by measuring the optical density using a microplate reader.
-
MIC Determination: The MIC is identified as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.
In Planta Fungicide Efficacy Trial (Greenhouse Assay)
This assay evaluates the effectiveness of a fungicide in preventing or controlling disease on whole plants.
Caption: Workflow for an in planta fungicide efficacy trial.
Detailed Steps:
-
Plant Propagation: Healthy, susceptible host plants are grown to a uniform and appropriate growth stage in a greenhouse.
-
Fungicide Application: The test fungicide (this compound) is formulated and applied to the plants at various concentrations. Application methods can be curative (after pathogen inoculation) or preventative (before inoculation).
-
Pathogen Inoculation: Plants are inoculated with a known concentration of the target pathogen's spores or mycelial fragments.
-
Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions (temperature, humidity, light) for disease development.
-
Disease Assessment: After a specific incubation period, the severity of the disease on each plant is assessed. This is often done by visually estimating the percentage of plant tissue showing disease symptoms.
-
Efficacy Calculation: The efficacy of the fungicide is calculated by comparing the disease severity on treated plants to that on untreated control plants.
Conclusion
This compound is a promising antifungal agent with a well-defined mode of action and potent in vitro activity against a range of plant pathogens. While its direct application in planta may be limited by its physicochemical properties, it serves as an excellent scaffold for the development of more effective, systemic fungicides, as demonstrated by the success of its derivative, fenpicoxamid. For researchers and drug development professionals, this compound represents a valuable tool for studying fungal respiration and a compelling starting point for the design of novel antifungal chemistries. Further research focusing on formulation improvements or structural modifications to enhance its systemic properties could unlock the full potential of this natural product in agricultural applications.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling UK-2A
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a sterile environment are paramount when handling potent compounds like the antifungal antibiotic UK-2A. This document provides crucial, immediate safety protocols and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to facilitate the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for this compound
While a specific occupational exposure limit (OEL) for this compound has not been established, its nature as a potent antibiotic necessitates stringent handling precautions to prevent inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE for various laboratory tasks involving this compound. It is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date recommendations.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not handled in a chemical fume hood) |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Work within a certified chemical fume hood |
| Handling Solutions and In-Vitro/In-Vivo Work | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use.
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination of yourself and your workspace.
Donning Procedure
-
Hand Hygiene: Start with clean hands. Wash your hands thoroughly with soap and water for at least 20 seconds.
-
Gown/Lab Coat: Put on a disposable gown or a clean lab coat, ensuring it is fully buttoned or tied.
-
Mask/Respirator: If required, don a face mask or an N95 respirator. Ensure the mask fits snugly over your nose and mouth. For respirators, perform a user seal check.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield. Adjust for a secure fit.
-
Gloves: Put on the first pair of nitrile gloves. If wearing a gown, the glove cuffs should go over the cuffs of the gown. If double-gloving, put on the second pair of gloves, extending the cuffs over the first pair.
Doffing Procedure
The principle of doffing is to remove the most contaminated items first.
-
Gloves: Remove the outer pair of gloves (if double-gloving) by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.
-
Gown/Lab Coat: Untie or unbutton the gown/lab coat. Peel it away from your body, turning it inside out as you remove it. Avoid touching the outside of the gown. Fold or roll it into a bundle and dispose of it.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Eye/Face Protection: Remove eye and face protection from the back by lifting the headband or earpieces.
-
Mask/Respirator: Remove the mask or respirator from the back without touching the front.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Risk Assessment and PPE Selection Workflow
The selection of appropriate PPE is a result of a thorough risk assessment of the procedures to be performed. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for risk assessment and PPE selection for handling this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weigh boats, and paper towels. These items should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and media containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any contaminated sharps, such as pipette tips and needles, must be disposed of in a designated sharps container.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. By adhering to these safety and logistical guidelines, you can minimize your risk of exposure and ensure the integrity of your research when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
